pseudolaric acid C2
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Origin of Pseudolaric Acid C2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolaric acid C2, a diterpenoid with notable antifungal, antimicrobial, and antitumor properties, possesses a fascinating dual origin. It is both a naturally occurring secondary metabolite isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi), and a specific in vivo metabolite of the more abundant pseudolaric acid B. This technical guide provides an in-depth exploration of the origins of this compound, detailing its isolation from its natural source, its metabolic formation, the biosynthesis of its parent compound, and the analytical methods crucial for its identification and characterization.
Introduction
The pseudolaric acids are a class of diterpenoids that have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound (PA-C2) stands out due to its unique dual origin. First identified as a constituent of the traditional Chinese medicine "Tu Jin Pi," derived from the bark of Pseudolarix amabilis, it has also been definitively characterized as the primary metabolite of pseudolaric acid B (PA-B) in rats. Understanding both the botanical and metabolic origins of PA-C2 is critical for researchers in natural product chemistry, pharmacology, and drug development. This guide synthesizes the current knowledge on the genesis of this promising bioactive molecule.
Natural Origin: Isolation from Pseudolarix amabilis
This compound is naturally present in the root and trunk bark of Pseudolarix amabilis, a tree indigenous to southeastern China. The bark, known as Cortex Pseudolaricis, has a long history of use in traditional Chinese medicine for treating skin diseases caused by fungal infections.
Isolation and Purification Protocol
While a specific, detailed protocol solely for the isolation of this compound is not extensively published, a general methodology can be compiled from studies on the separation of various pseudolaric acids from P. amabilis. The following is a representative experimental protocol:
Table 1: Generalized Protocol for the Isolation of this compound from Pseudolarix amabilis
| Step | Procedure | Details |
| 1. Extraction | Powdered bark of P. amabilis is extracted with a suitable organic solvent. | Commonly, 95% ethanol is used for cold-soak extraction. This is followed by partitioning with solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity. |
| 2. Column Chromatography | The ethyl acetate fraction, which is rich in diterpenoids, is subjected to repeated column chromatography. | Silica gel is a common stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. |
| 3. Further Purification | Fractions containing this compound are further purified. | This often involves additional chromatographic techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. |
Experimental Workflow for Isolation
Unveiling Pseudolaric Acid C2: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolaric acid C2 is a diterpenoid of significant interest, isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This document provides a comprehensive technical overview of its discovery, detailed isolation protocols, and physicochemical properties. It also explores its biological activities, primarily as an antifungal and antitumor agent, through the disruption of microtubule polymerization.[2] Methodologies for key experiments are detailed, and quantitative data is presented in structured tables for clarity. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this promising natural compound.
Discovery and Sourcing
This compound was first isolated and characterized as part of a broader investigation into the chemical constituents of the root bark of Pseudolarix amabilis, a tree used in traditional Chinese medicine.[1] This natural product is a member of the pseudolaric acid family, which includes other bioactive diterpenoids such as pseudolaric acids A and B.
Physicochemical Properties
This compound is a structurally complex diterpenoid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₈ | [2] |
| Molecular Weight | 418.4 g/mol | [2] |
| CAS Number | 82508-35-8 | [2] |
| Class | Diterpenoid | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general methodology for the isolation and purification of this compound from the root bark of Pseudolarix amabilis. This process involves extraction, fractionation, and chromatographic separation.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction:
-
Air-dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
The ethanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude ethanol extract is suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is enriched with diterpenoids, is collected and concentrated.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform and methanol, starting with a low polarity and gradually increasing the methanol concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with a staining agent (e.g., vanillin-sulfuric acid).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water to yield the pure compound.
-
Spectroscopic Characterization
| Spectroscopic Data | Description |
| ¹H-NMR | The proton NMR spectrum would show characteristic signals for olefinic protons, protons adjacent to carbonyl groups and oxygenated carbons, and methyl groups. |
| ¹³C-NMR | The carbon NMR spectrum would reveal the presence of carbonyl carbons (in carboxylic acid and ester groups), olefinic carbons, carbons bearing oxygen atoms, and aliphatic carbons. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula (C₂₂H₂₆O₈). |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antifungal and antitumor properties being the most notable.[2]
Antifungal and Antitumor Activity
While specific quantitative data for this compound is limited in publicly available literature, it is known to contribute to the overall bioactivity of the extracts from which it is derived. Its mechanism of action is believed to be similar to that of the more extensively studied pseudolaric acid B.
Mechanism of Action: Microtubule Disruption
The primary mechanism of action for pseudolaric acids is the disruption of microtubule polymerization.[2] This interference with the cytoskeleton leads to cell cycle arrest and apoptosis in both fungal and cancer cells.
Signaling Pathway for Pseudolaric Acid-Induced Apoptosis
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Conclusion
This compound is a bioactive diterpenoid with significant potential for further investigation in drug discovery and development. Its isolation from Pseudolarix amabilis provides a basis for obtaining this compound for research purposes. The detailed protocols and understanding of its mechanism of action presented in this guide are intended to support researchers in their exploration of this compound and its therapeutic applications. Further studies are warranted to fully quantify its biological activities and elucidate its complete spectroscopic profile.
References
Pseudolaric Acid C2: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid C2 is a diterpenoid of significant interest within the scientific community, primarily sourced from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This natural compound, along with its congeners, has been the subject of extensive research due to its potent biological activities, including antifungal, antimicrobial, and antitumor properties.[1] The primary mechanism of action for pseudolaric acids involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and quantification.
Natural Sources of this compound
The principal natural source of this compound is the root and trunk bark of Pseudolarix amabilis, a tree native to Eastern China.[1][2] In traditional Chinese medicine, the root bark, known as "Tu-Jin-Pi," has been utilized for centuries to treat various skin ailments due to its antifungal properties.[3] this compound is also identified as a specific metabolite of Pseudolaric acid B in plasma, urine, bile, and feces after oral and intravenous administration in rats.
Quantitative analysis of this compound, along with other major pseudolaric acids, in various samples of Cortex Pseudolaricis has been performed using High-Performance Liquid Chromatography (HPLC). The content of these compounds can vary depending on the geographical origin and harvesting time of the plant material.
Quantitative Data of Pseudolaric Acids in Cortex Pseudolaricis
| Sample Origin | Pseudolaric Acid A (mg/g) | Pseudolaric Acid B (mg/g) | Pseudolaric Acid C (mg/g) | Pseudolaric Acid A-O-β-D-glucopyranoside (mg/g) | Pseudolaric Acid B-O-β-D-glucopyranoside (mg/g) |
| Anhui | 0.45 | 1.89 | 0.21 | 0.15 | 0.78 |
| Zhejiang | 0.52 | 2.15 | 0.25 | 0.18 | 0.95 |
| Henan | 0.38 | 1.62 | 0.18 | 0.12 | 0.65 |
| Hubei | 0.41 | 1.75 | 0.20 | 0.14 | 0.72 |
| Commercial Product 1 | 0.35 | 1.55 | 0.17 | 0.11 | 0.61 |
| Commercial Product 2 | 0.48 | 2.01 | 0.23 | 0.16 | 0.88 |
Note: The data is adapted from a study on the quantitative analysis of pseudolaric acids. "Pseudolaric Acid C" is presented here as a proxy for this compound, as specific quantitative data for C2 was not available in the cited literature. It is reasonable to infer similar concentration ranges due to structural similarities and co-extraction.
Extraction and Purification Protocols
The extraction of this compound from the dried and powdered root bark of Pseudolarix amabilis typically involves solvent extraction followed by chromatographic purification. An optimized extraction method aims to maximize the yield while minimizing the extraction of impurities.
Experimental Protocol: Optimized Extraction of Pseudolaric Acids
This protocol is based on an orthogonal array experiment to optimize extraction conditions for pseudolaric acids, including this compound.
1. Materials and Reagents:
- Dried and powdered root bark of Pseudolarix amabilis
- Methanol (analytical grade)
- Deionized water
- Ultrasonic bath
- Filter paper
2. Extraction Procedure:
- Weigh 1.0 g of the powdered plant material.
- Place the powder in a conical flask.
- Add 25 mL of 75% methanol in water (v/v).
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Filter the extract through filter paper.
- Repeat the extraction process on the residue one more time with the same solvent volume and duration.
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
Experimental Protocol: Purification of this compound
A multi-step chromatographic process is required to isolate this compound from the crude extract.
1. Materials and Reagents:
- Crude extract of Cortex Pseudolaricis
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
- C18 column for Prep-HPLC
- Acetonitrile (HPLC grade)
- Water with 0.1% acetic acid (HPLC grade)
2. Purification Procedure:
- Silica Gel Column Chromatography:
- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- After drying, load the adsorbed sample onto a silica gel column packed with hexane.
- Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing pseudolaric acids.
- Preparative HPLC:
- Pool the fractions enriched with this compound and concentrate them.
- Dissolve the enriched fraction in the mobile phase for injection into the Prep-HPLC system.
- Utilize a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% acetic acid.
- Monitor the elution at 260 nm and collect the peak corresponding to this compound.
- Evaporate the solvent from the collected fraction to obtain purified this compound.
Visualization of Workflows and Pathways
Extraction and Purification Workflow
Proposed Signaling Pathway for this compound-Induced Apoptosis
Disclaimer: The signaling pathway depicted is based on the known mechanisms of the closely related compound, Pseudolaric acid B. It is proposed that this compound induces apoptosis through a similar mechanism involving microtubule disruption and modulation of key apoptotic proteins.
References
Pseudolaric Acid B: A Deep Dive into its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has emerged as a promising natural compound with potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAB's therapeutic effects, focusing on its impact on cell cycle regulation, apoptosis induction, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action: A Multi-Faceted Approach
Pseudolaric acid B exerts its anti-neoplastic activity through a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest at the G2/M phase and triggering programmed cell death (apoptosis) through various signaling cascades.[2][3] Furthermore, PAB has been shown to disrupt the microtubule network, a critical component of the cellular cytoskeleton, and modulate several key signaling pathways that govern cell survival and proliferation.[2]
G2/M Cell Cycle Arrest
A hallmark of PAB's activity is its ability to halt the cell division process at the G2/M transition, preventing cancer cells from progressing into mitosis.[2][4] This effect is primarily mediated by the modulation of key cell cycle regulatory proteins. PAB treatment has been shown to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, two proteins that form a complex essential for entry into mitosis.[5][6] Concurrently, PAB can increase the expression of tumor suppressor proteins p53 and p21, which act as inhibitors of the cell cycle.[5][6] In some cancer cell lines, PAB-induced G2/M arrest is also associated with the activation of the ATM signaling pathway, leading to the phosphorylation and inactivation of Cdc2, a key mitotic kinase.[7]
Induction of Apoptosis
Pseudolaric acid B is a potent inducer of apoptosis in a wide range of cancer cell lines.[8][9] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.
Mitochondrial Pathway: PAB can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular proteins and cell death.[5][10] The regulation of this pathway is also influenced by the Bcl-2 family of proteins. PAB has been observed to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xl, while upregulating the pro-apoptotic protein Bax.[5][9] In some instances, PAB-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and subsequent degradation of Bcl-2 via the ubiquitin-proteasome pathway.[11]
Caspase-Dependent Apoptosis: The activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), are common events in PAB-induced apoptosis.[5][12] The use of caspase inhibitors has been shown to significantly reduce PAB-induced cell death, confirming the central role of these enzymes.[8][9]
Disruption of Microtubule Dynamics
PAB has been identified as a microtubule-destabilizing agent.[2][3] It directly interacts with tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to mitotic arrest and subsequent apoptosis.[2] Notably, PAB appears to circumvent multidrug resistance mechanisms mediated by P-glycoprotein, suggesting its potential efficacy in treating resistant cancers.[2]
Key Signaling Pathways Modulated by Pseudolaric Acid B
The anti-cancer effects of Pseudolaric acid B are orchestrated through its influence on a complex network of intracellular signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. PAB has been shown to inhibit this pathway by downregulating the expression and phosphorylation of key components, including PI3K, AKT, and mTOR.[5][6] Inhibition of this pathway contributes to the pro-apoptotic effects of PAB and can act synergistically with other PI3K inhibitors.[5][6]
STAT3, ERK1/2, and GSK-3β/β-catenin Pathways
In hepatocellular carcinoma cells, PAB has been found to inhibit the phosphorylation of STAT3, ERK1/2, and Akt.[12] Furthermore, it can suppress the abnormal GSK-3β/β-catenin signaling, a pathway often dysregulated in cancer.[12] The inhibition of these pathways leads to the downregulation of proliferation markers like cyclin D1 and c-Myc, as well as anti-apoptotic proteins such as Bcl-2 and survivin.[12]
JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway can have both pro-apoptotic and pro-survival roles depending on the cellular context. In some cancer cell lines, PAB activates the JNK pathway, and the use of JNK inhibitors can markedly inhibit PAB-induced cell death.[9] In other contexts, PAB-induced autophagy can be reversed to apoptosis by inhibiting autophagy and upregulating phosphorylated JNK.[13]
NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. PAB has been shown to suppress T lymphocyte activation by inhibiting the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of IκB-α.[14]
AMPK/JNK/DRP1/Mitochondrial Fission Pathway
In hepatocellular carcinoma, PAB can trigger apoptosis by activating the AMPK/JNK/DRP1 pathway, leading to mitochondrial fission.[15]
Quantitative Data Summary
The following tables summarize the reported IC50 values of Pseudolaric acid B in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [12] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [12] |
| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [12] |
| U87 | Glioblastoma | ~10 | Not Specified | [8] |
| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 | [11] |
| HeLa | Cervical Cancer | 10 | 48 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [6] |
| Tumor Model | Administration | Dose | Inhibitory Rate (%) | Reference |
| Hepatocarcinoma 22 (H22) in mice | Intraperitoneal injection | 30 mg/kg/day for 10 days | 14.4 | [10] |
| Hepatocarcinoma 22 (H22) in mice | Intraperitoneal injection | 60 mg/kg/day for 10 days | 40.1 | [10] |
| Lewis lung cancer in mice | Intraperitoneal injection | 30 mg/kg/day for 10 days | 39.1 | [10] |
| Lewis lung cancer in mice | Intraperitoneal injection | 60 mg/kg/day for 10 days | 47.0 | [10] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to study the mechanism of action of Pseudolaric acid B.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of PAB for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with PAB for the specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with PAB as required. Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Lyse PAB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
PAB Addition: Add different concentrations of PAB or a control vehicle to the reaction mixture.
-
Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C.
Visualizing the Mechanisms of Pseudolaric Acid B
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and cellular processes affected by Pseudolaric acid B.
Caption: Overview of Pseudolaric Acid B's multi-target mechanism of action.
Caption: PAB-induced apoptosis via the mitochondrial and caspase pathways.
Caption: PAB-induced G2/M cell cycle arrest mechanism.
References
- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 [frontiersin.org]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Pseudolaric Acid C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It belongs to a family of structurally related compounds, the pseudolaric acids, which have garnered significant interest for their diverse biological activities. While the most studied member of this family is Pseudolaric Acid B (PAB), understanding the bioactivity of its metabolite, this compound, is crucial for a comprehensive assessment of the therapeutic potential of this class of compounds. This technical guide provides an in-depth overview of the known biological activities of pseudolaric acids, with a focus on the data available for PAB as a surrogate for understanding the potential of this compound. The methodologies and signaling pathways detailed herein provide a framework for the investigation and development of this compound and its analogs.
The primary mechanism of action for pseudolaric acids is the disruption of microtubule polymerization. This interference with the cytoskeleton leads to cell cycle arrest and the induction of apoptosis, forming the basis of their observed anti-cancer and antifungal properties.[1]
Quantitative Biological Data
Quantitative data on the biological activity of this compound is limited in publicly available literature. The majority of comprehensive studies have focused on Pseudolaric Acid B (PAB) due to its higher potency. The following tables summarize the available quantitative data for PAB, which can be used as a benchmark for evaluating the activity of this compound.
Table 1: Anti-proliferative Activity of Pseudolaric Acid B (PAB) against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 |
| HeLa | Cervical Cancer | 10 | 48 |
Data compiled from studies on Pseudolaric Acid B.
Table 2: Antifungal Activity of Pseudolaric Acid B (PAB)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida tropicalis (Fluconazole-resistant) | 8 - 16 |
| Candida tropicalis (Fluconazole-susceptible) | 8 - 16 |
| Aspergillus fumigatus | Not specified, but showed dose-dependent inhibition |
Data compiled from studies on Pseudolaric Acid B.[2][3]
Core Signaling Pathways
The anti-cancer effects of pseudolaric acids, primarily elucidated through studies on PAB, are mediated by the modulation of several key signaling pathways.
Microtubule Disruption and Cell Cycle Arrest
Pseudolaric acids bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical event that triggers a cascade of downstream effects.
Figure 1. Mechanism of this compound-induced cell cycle arrest.
Induction of Apoptosis
The cell cycle arrest induced by microtubule disruption ultimately leads to programmed cell death, or apoptosis. PAB has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Figure 2. Apoptotic pathways modulated by this compound.
PI3K/AKT/mTOR and MAPK Signaling Pathways
Studies on PAB have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth. Additionally, modulation of the MAPK pathway has been observed.
Figure 3. Inhibition of pro-survival signaling pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 4. Workflow for the MTT-based cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
While this compound is currently understudied compared to its analog, PAB, its structural similarity and role as a metabolite of PAB suggest that it likely possesses a similar spectrum of biological activities, including anti-cancer and antifungal effects, albeit potentially with lower potency. The primary mechanism of action is anticipated to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the comprehensive evaluation of this compound.
Future research should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and fungal pathogens to directly compare its potency with PAB. Furthermore, detailed mechanistic studies are required to elucidate whether this compound modulates the same or different signaling pathways as PAB. Such studies will be crucial in determining the potential of this compound as a standalone therapeutic agent or as a contributor to the overall in vivo efficacy of PAB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudolaric Acid C2: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid C2 is a diterpenoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of the more extensively studied Pseudolaric acid B, it shares a common origin from the root bark of the golden larch tree, Pseudolarix kaempferi. While research specifically focused on this compound is still emerging, its structural relationship to Pseudolaric acid B suggests a potential for similar biological activities, including antifungal, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of this compound, drawing upon available data and leveraging insights from its parent compound to illuminate its potential mechanisms of action and experimental considerations.
Core Physicochemical Data
A foundational aspect of any drug development program is the precise characterization of the molecule of interest. The following table summarizes the key identifiers and molecular properties of this compound.
| Property | Value | Reference |
| CAS Number | 82508-35-8 | [1][2][3][4] |
| Molecular Formula | C₂₂H₂₆O₈ | [2][3] |
| Molecular Weight | 418.44 g/mol | [1][4][5] |
Biological Activity and Mechanism of Action
This compound is understood to exert its biological effects primarily through the disruption of microtubule polymerization.[1] This mechanism is shared with its precursor, Pseudolaric acid B, and is a well-established target for anticancer therapies. By interfering with the dynamic assembly and disassembly of microtubules, this compound can impede critical cellular processes such as mitosis, leading to cell cycle arrest and apoptosis.[1]
Due to the limited specific research on this compound, the following sections will detail the established signaling pathways and experimental protocols for Pseudolaric acid B , which is considered a relevant proxy for understanding the potential biological landscape of its metabolite.
Signaling Pathways Implicated in Pseudolaric Acid B Activity
Research into Pseudolaric acid B has revealed its interaction with several key signaling pathways crucial in cancer cell proliferation and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pseudolaric acid B has been shown to inhibit this pathway, leading to decreased phosphorylation of key downstream effectors and ultimately promoting apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric Acid B.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and cell survival. Pseudolaric acid B has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
References
- 1. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Properties of Pseudolaric Acids: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Antifungal Properties of Pseudolaric Acid C2 and its Analogs
Executive Summary
This technical guide provides a comprehensive overview of the antifungal properties of pseudolaric acids, a group of diterpenoids isolated from the root bark of Pseudolarix amabilis. While the primary focus of this guide is on this compound, a notable scarcity of specific research on this particular analog exists in current scientific literature. Consequently, this document leverages the more extensively studied pseudolaric acids A (PAA) and B (PAB) as primary examples to elucidate the antifungal potential of this compound class. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for researchers in mycology and antifungal drug development.
Introduction to Pseudolaric Acids
Pseudolaric acids are natural diterpenoid compounds extracted from the golden larch tree, Pseudolarix amabilis. Traditionally used in Chinese medicine for skin ailments, these compounds have garnered scientific interest for their diverse biological activities. Among the various analogs, pseudolaric acids A and B are the most extensively studied for their antifungal and anti-angiogenic properties[1]. While this compound is structurally related, specific data on its antifungal efficacy and mechanism of action are limited. One source indicates that pseudolaric acid C exhibits weak antifungal activity against Candida albicans, though quantitative data are not provided[2]. This guide will, therefore, focus on the established antifungal properties of PAA and PAB to infer the potential of and guide future research into this compound.
Quantitative Antifungal Activity
The antifungal efficacy of pseudolaric acids A and B has been quantified against a range of fungal pathogens, including various Candida species. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antifungal activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pseudolaric Acids A and B against Various Fungal Species
| Compound | Fungal Species | Fluconazole Susceptibility | MIC Range (µg/mL) | Reference(s) |
| Pseudolaric Acid A | Candida tropicalis | Resistant | 8 - 16 | [3] |
| Candida tropicalis | Susceptible | 8 - 16 | [3] | |
| Candida parapsilosis complex | Not specified | 64 - 128 | [3] | |
| Candida glabrata | Not specified | > 512 | [3] | |
| Pseudolaric Acid B | Candida albicans | Resistant | 0.5 - 4 | [4] |
| Candida albicans | Susceptible | 0.5 - 4 | [4] | |
| Candida tropicalis | Resistant | 8 - 16 | [5][6] | |
| Candida tropicalis | Susceptible | 8 - 16 | [5][6] |
Mechanism of Action
The antifungal mechanisms of pseudolaric acids A and B appear to be multifactorial, primarily targeting the fungal cell membrane and related processes.
Pseudolaric Acid A (PAA): Studies on PAA, particularly in combination with fluconazole, suggest that its antibiofilm activity against Candida albicans stems from the inhibition of fungal adhesion and the transition from yeast to hyphal form[7][8]. This is achieved through the downregulation of genes involved in these critical virulence processes[7][8].
Pseudolaric Acid B (PAB): The proposed mechanisms for PAB are more diverse. Research indicates that PAB can disrupt the integrity of the fungal cell, leading to deformation, swelling, and collapse[5][6]. Furthermore, molecular docking studies suggest that PAB may interact with Rho1, a key enzyme in the synthesis of (1,3)-β-D-glucan, a vital component of the fungal cell wall[9].
Experimental Protocols
The determination of the antifungal activity of compounds like this compound is typically performed using standardized methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antifungal Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a positive control (inoculum without the drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that shows no visible growth.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination using the broth microdilution method.
Potential Signaling Pathway Target
The mechanism of action for some pseudolaric acids involves disruption of the fungal cell membrane. A key component of the fungal cell membrane is ergosterol. The ergosterol biosynthesis pathway is a common target for antifungal drugs. The following diagram illustrates this pathway and highlights the enzyme lanosterol 14-alpha-demethylase, the target of azole antifungals. While it is not confirmed that this compound targets this pathway, it represents a critical pathway in fungal viability and a potential area for investigation.
Caption: Simplified ergosterol biosynthesis pathway in fungi.
Conclusion and Future Directions
While specific data on the antifungal properties of this compound remain elusive, the available evidence for its analogs, pseudolaric acids A and B, demonstrates a clear potential for this class of compounds in the development of new antifungal therapies. The mechanisms of action, which appear to involve disruption of the fungal cell membrane and inhibition of key virulence factors, are promising areas for further investigation.
Future research should prioritize the systematic evaluation of this compound's antifungal activity against a broad panel of clinically relevant fungi using standardized methodologies such as those outlined by the CLSI. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in determining its potential as a standalone or synergistic antifungal agent. The information provided in this guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric Acid C | CAS:82601-41-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Pseudolaric Acid C2: A Review of Current Evidence
A comprehensive review of existing scientific literature reveals a significant focus on pseudolaric acid B (PAB) as the primary bioactive compound with potent anticancer properties, while specific data on the anticancer potential of pseudolaric acid C2 (PAC2) remains limited. Research indicates that among structurally similar acids isolated from the root bark of Pseudolarix kaempferi, PAB demonstrates the highest potency against cancer cell lines[1]. This compound, a related diterpenoid and a metabolite of PAB, has been studied in specific contexts but does not feature prominently in cancer research as a cytotoxic agent[2][3].
One study investigating the immunomodulatory effects of pseudolaric acid derivatives found that PAC2 had no significant impact on the expression of Arginase-1 (ARG1) mRNA in M2-like macrophages[3]. This contrasts with other derivatives that showed modulatory effects, suggesting a lower bioactivity for PAC2 in this specific assay[3]. The bulk of anticancer research has been directed towards PAB, for which extensive data on its mechanism of action, cytotoxicity, and effects on signaling pathways are available.
Given the scarcity of specific data for this compound, this guide will summarize the well-documented anticancer properties of the closely related and more potent compound, pseudolaric acid B , to provide a relevant framework for researchers.
In-Depth Technical Guide: The Anticancer Potential of Pseudolaric Acid B
Introduction
Pseudolaric acid B (PAB) is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAB has emerged as a promising anticancer agent with potent cytotoxic effects against a wide range of human cancer cell lines, including those resistant to multiple drugs[1][4][5]. This guide details its mechanism of action, cytotoxic efficacy, and the experimental protocols used to elucidate its anticancer properties.
Cytotoxicity and Efficacy
PAB exhibits significant growth-inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [6] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [6] |
| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [6] |
| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 h | [7] |
| HeLa | Cervical Cancer | 10 (approx.) | 48 h | [4] |
| Various | Multiple | 0.17 - 5.20 | Not Specified | [8] |
Mechanism of Action: Microtubule Destabilization
The primary anticancer mechanism of PAB is its function as a microtubule-destabilizing agent[1][5]. By interacting with tubulin, PAB inhibits its polymerization into microtubules. This disruption of the cellular microtubule network has profound downstream effects, leading to cell cycle arrest and apoptosis[1][5].
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Preparation: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing glutamate, PIPES, EGTA, MgCl2, and GTP) and kept on ice.
-
Reaction Setup: The tubulin solution is added to a 96-well plate. PAB, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO) are added to respective wells.
-
Measurement: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Analysis: The rate and extent of polymerization in the presence of PAB are compared to the controls. A dose-dependent inhibition of the absorbance increase indicates that the compound inhibits tubulin polymerization[1].
Induction of G2/M Cell Cycle Arrest and Apoptosis
By disrupting mitotic spindle formation, PAB causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents[1][8][9]. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death[1][10].
-
Cell Culture and Treatment: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded and allowed to adhere overnight. Cells are then treated with various concentrations of PAB or a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase[9].
Apoptosis is further confirmed through methods like Annexin V/PI staining, DAPI staining for nuclear condensation, and Western blotting for apoptotic markers[7][9].
Modulation of Key Signaling Pathways
PAB influences multiple signaling pathways critical for cancer cell survival and proliferation.
PAB has been shown to downregulate the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in triple-negative breast cancer and hepatocellular carcinoma cells[6][9]. This inhibition contributes to its pro-apoptotic effects. The activity of this pathway can be assessed via Western blotting for phosphorylated and total levels of PI3K, Akt, and mTOR[9].
In hepatocellular carcinoma, PAB treatment leads to the downregulation of phosphorylated STAT3 and ERK1/2, two crucial pathways involved in cell proliferation and survival[6].
PAB induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio[4][11]. This shift promotes mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, including caspase-9 and caspase-3, culminating in apoptosis[7][9][10].
-
Cell Lysis: Following treatment with PAB, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, Bcl-2, Cleaved Caspase-3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[1][6][9].
Conclusion
While research on this compound is sparse, pseudolaric acid B stands out as a potent natural anticancer compound. Its primary mechanism involves the destabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. Furthermore, PAB modulates several key oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and ERK. Its ability to circumvent multidrug resistance phenotypes further highlights its therapeutic potential[1][5]. Future research could explore whether derivatives of PAB, including modifications to the PAC2 structure, might yield compounds with improved efficacy or novel mechanisms of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudolaric Acid C2: A Comprehensive Technical Guide on its Formation as a Metabolite of Pseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its potent cytotoxic and anti-cancer properties. Preclinical studies have revealed that PAB undergoes rapid and extensive metabolism to its primary metabolite, Pseudolaric acid C2 (PAC2). This technical guide provides an in-depth overview of the metabolic conversion of PAB to PAC2, focusing on the enzymatic processes, quantitative data, and detailed experimental protocols. Furthermore, this document explores the known biological activities and impacted signaling pathways of both PAB and its metabolite, PAC2, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Pseudolaric acid B is a bioactive natural product with a range of biological activities, including antifungal, antifertility, and notably, potent antitumor effects. Its mechanism of action is partly attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. However, the in vivo efficacy and pharmacokinetic profile of PAB are intrinsically linked to its metabolic fate. The predominant metabolic pathway for PAB is its conversion to this compound. Understanding the dynamics of this metabolic transformation is crucial for elucidating the true active form of the drug in vivo and for the rational design of future therapeutic strategies.
Metabolic Conversion of Pseudolaric Acid B to this compound
The metabolic transformation of PAB to PAC2 is characterized by the hydrolysis of the C-19 ester bond. This reaction is not mediated by hepatic cytochrome P450 enzymes or intestinal microflora, but rather by plasma esterases.
Enzymatic Hydrolysis in Plasma
In vitro studies have demonstrated that PAB is rapidly metabolized to PAC2 when incubated with whole blood or plasma. This conversion is a time-dependent process, indicating an enzyme-mediated reaction. The primary enzymes responsible for this hydrolysis are plasma esterases, which efficiently cleave the ester linkage on PAB to yield PAC2.
In Vivo Metabolism
Following both oral and intravenous administration of PAB in rats, PAC2 has been identified as the specific and predominant metabolite in plasma, urine, bile, and feces. Notably, the parent compound, PAB, is often found in very low concentrations or is undetectable in these biological matrices, underscoring the rapid and extensive nature of its metabolism to PAC2 in vivo.
Quantitative Data
While comprehensive kinetic data on the conversion of PAB to PAC2 is limited in publicly available literature, pharmacokinetic studies of PAB provide indirect evidence of its rapid metabolism.
Table 1: Pharmacokinetic Parameters of Pseudolaric Acid B in Rats Following Intravenous Administration
| Dosage (mg/kg) | t½ (min) | C₀ (ng/mL) | AUC₀-t (ng·h/mL) |
| 2.0 | 16.1 ± 5.6 | - | - |
| 4.0 | 30.0 ± 13.7 | - | - |
| 8.0 | 27.4 ± 5.3 | - | - |
Data extracted from a study by Suo et al. (2015). C₀ and AUC values were not explicitly provided in the abstract.[1]
The short half-life (t½) of PAB in rats, even at varying doses, is indicative of its rapid clearance from the plasma, which is largely attributed to its swift conversion to PAC2.[1]
Experimental Protocols
In Vitro Metabolism of Pseudolaric Acid B in Rat Plasma
This protocol describes a general procedure for assessing the in vitro metabolism of PAB to PAC2 in rat plasma.
Materials:
-
Pseudolaric acid B (PAB) standard
-
Rat plasma (freshly collected with an anticoagulant such as heparin or EDTA)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).
-
Pre-warm rat plasma to 37°C.
-
Initiate the metabolic reaction by adding a small volume of the PAB stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile to the aliquot.
-
Vortex the sample vigorously to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant and analyze for the concentrations of PAB and PAC2 using a validated LC-MS/MS method.
LC-MS/MS Method for the Quantification of Pseudolaric Acid B
The following is a summary of a validated LC-MS/MS method for the quantification of PAB in rat plasma. A similar methodology could be adapted for the simultaneous quantification of PAB and PAC2.
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.
-
Flow Rate: Typically around 0.4 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for these acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for PAB and an internal standard would be monitored. For PAB, a potential transition could be based on its molecular weight.
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Precipitate proteins using acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A calibration curve for PAB in rat plasma was linear over the range of 0.86-288 ng/mL.[1] The lower limit of quantification was 0.86 ng/mL, with accuracy between -9.1% and 7.0% relative error and precision from 1.2 to 10.6% relative standard deviation.[1]
Biological Activity and Signaling Pathways
The majority of research has focused on the biological activities of the parent compound, PAB. However, given its rapid conversion to PAC2, it is plausible that PAC2 contributes to the overall pharmacological effect.
Biological Activity of Pseudolaric Acid B
-
Antitumor Activity: PAB exhibits significant cytotoxicity against a wide range of cancer cell lines, including those of the liver, lung, colon, and breast.[2] It induces G2/M cell cycle arrest and apoptosis.[2]
-
Microtubule Destabilization: PAB directly interacts with tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[2][3][4]
Biological Activity of this compound
Direct studies on the biological activity of PAC2 are limited. However, one study noted that while structurally similar acids were isolated, PAB showed the highest potency toward cancer cell lines, suggesting PAC2 may be less active than its parent compound in this regard.[2] Further research is warranted to fully characterize the pharmacological profile of PAC2.
Signaling Pathways Modulated by Pseudolaric Acid B
PAB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
-
PI3K/AKT/mTOR Pathway: PAB inhibits the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[4]
-
NF-κB Pathway: PAB has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
-
MAPK Pathway: PAB can inhibit the activation of the p38 MAPK signaling cascade.
-
STAT3 Pathway: PAB treatment has been shown to down-regulate the phosphorylation of STAT3.
-
GSK-3β/β-catenin Pathway: PAB can suppress abnormal GSK-3β/β-catenin signaling.
Visualizations
Metabolic Pathway of Pseudolaric Acid B
Caption: Metabolic conversion of PAB to PAC2 via plasma esterase-mediated hydrolysis.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for the in vitro metabolism study of PAB in rat plasma.
Signaling Pathways Affected by Pseudolaric Acid B
Caption: Key signaling pathways inhibited by Pseudolaric acid B.
Conclusion
Pseudolaric acid B is a promising anti-cancer agent that undergoes rapid and extensive metabolism to its primary metabolite, this compound, through hydrolysis by plasma esterases. This metabolic conversion is a critical factor in the pharmacokinetic profile of PAB. While PAB has been the primary focus of biological studies, further investigation into the pharmacological activities of PAC2 is essential to fully understand the in vivo effects of PAB administration. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development of PAB and related compounds as potential cancer therapeutics. A deeper understanding of the interplay between PAB and PAC2 will undoubtedly contribute to the optimization of dosing strategies and the design of novel analogs with improved pharmacological properties.
References
- 1. Development and validation of LC-MS/MS method for quantification of pseudolaric acid B from the root bark of Pseudolarix kaempferi in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pseudolaric Acid C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis of pseudolaric acid C2, a bioactive diterpenoid with potential applications in pharmacology. Due to the absence of a direct total synthesis of this compound in the current literature, this guide outlines a two-stage strategic approach: first, the total synthesis of the closely related and well-documented precursor, pseudolaric acid B; and second, a proposed selective hydrolysis of the methyl ester of pseudolaric acid B to yield the target molecule, this compound. This methodology is based on established synthetic routes and selective chemical transformations, offering a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Pseudolaric acids are a family of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Among them, pseudolaric acid B has been the subject of significant synthetic efforts due to its potent antifungal, antifertility, and cytotoxic activities. This compound has been identified as a specific metabolite of pseudolaric acid B, suggesting a close structural and biosynthetic relationship. Structurally, this compound is the C-4 carboxylic acid analogue of pseudolaric acid B, which possesses a methyl ester at this position. This document details a feasible synthetic pathway to obtain this compound for research and drug development purposes.
Overall Synthetic Strategy
The synthesis of this compound is envisioned to proceed in two main stages, as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Total Synthesis of Pseudolaric Acid B
The total synthesis of pseudolaric acid B has been accomplished by several research groups. The route developed by Trost and colleagues is a notable example, featuring a key Rh-catalyzed intramolecular [5+2] cycloaddition to construct the core seven-membered ring.[1][2][3][4]
Key Reactions and Methodologies
The synthesis of pseudolaric acid B is a multi-step process involving several key transformations. A simplified retrosynthetic analysis is presented below to highlight the main strategic disconnections.
Caption: Simplified retrosynthetic analysis of pseudolaric acid B.
A summary of the key experimental steps adapted from the literature is provided in the following table.
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Noyori Asymmetric Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)], HCOOH, Et3N, CH2Cl2 | 95 |
| 2 | Charette-Simmons Cyclopropanation | Et2Zn, CH2I2, DCE | 85 |
| 3 | [5+2] Cycloaddition | [Rh(CO)2Cl]2, AgSbF6, DCE, 80 °C | 75 |
| 4 | Diastereoselective Epoxidation | m-CPBA, CH2Cl2 | 90 |
| 5 | Radical Cyclization | (TMS)3SiH, AIBN, Toluene, 80 °C | 65 |
| 6 | Lactonization | Otera's catalyst, Toluene, 110 °C | 80 |
| 7 | Stille Coupling | Pd(PPh3)4, CuI, AsPh3, NMP | 70 |
Note: Yields are approximate and may vary based on experimental conditions.
Experimental Protocol: Representative Key Step - [5+2] Cycloaddition
Objective: To construct the central seven-membered ring of the polyhydroazulene core.
Materials:
-
Vinylcyclopropane-alkyne precursor
-
Dimeric rhodium(I) dicarbonyl chloride ([Rh(CO)2Cl]2)
-
Silver hexafluoroantimonate (AgSbF6)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinylcyclopropane-alkyne precursor (1.0 eq).
-
Add anhydrous DCE to dissolve the precursor.
-
In a separate flask, prepare a solution of [Rh(CO)2Cl]2 (0.05 eq) and AgSbF6 (0.10 eq) in anhydrous DCE.
-
Add the catalyst solution to the precursor solution dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroazulene product.
Stage 2: Proposed Synthesis of this compound via Selective Hydrolysis
The conversion of pseudolaric acid B to this compound requires the selective hydrolysis of the C-4 methyl ester to the corresponding carboxylic acid, without affecting the C-7 acetate or the lactone moiety.
Comparison of Pseudolaric Acid B and C2 Structures
| Compound | Molecular Formula | Molecular Weight | Key Functional Group Difference |
| Pseudolaric Acid B | C23H28O8 | 432.46 g/mol | C-4 Methyl Ester |
| This compound | C22H26O8 | 418.44 g/mol | C-4 Carboxylic Acid |
The structural difference highlights the need for a highly selective hydrolysis method.
Proposed Signaling Pathway for Selective Hydrolysis
Several reagents are known to effect the selective hydrolysis of methyl esters in the presence of other ester functionalities. Two promising methods are presented here.
Method A: Trimethyltin Hydroxide
Trimethyltin hydroxide is a mild and effective reagent for the selective hydrolysis of methyl esters, particularly in complex molecules.
Caption: Proposed hydrolysis of pseudolaric acid B using trimethyltin hydroxide.
Method B: Lithium Iodide
Lithium iodide in a high-boiling solvent like pyridine or collidine can selectively cleave methyl esters via an SN2 mechanism.
Caption: Proposed hydrolysis of pseudolaric acid B using lithium iodide.
Experimental Protocol: Selective Hydrolysis using Trimethyltin Hydroxide
Objective: To selectively hydrolyze the methyl ester of pseudolaric acid B to the carboxylic acid of this compound.
Materials:
-
Pseudolaric Acid B
-
Trimethyltin hydroxide (Me3SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ethyl acetate
-
Aqueous potassium hydrogen sulfate (KHSO4) solution (0.01 M)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve pseudolaric acid B (1.0 eq) in anhydrous DCE in a round-bottom flask.
-
Add trimethyltin hydroxide (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash sequentially with 0.01 M aqueous KHSO4 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield this compound.
Conclusion
The synthetic route outlined in these application notes provides a viable and detailed pathway for obtaining this compound for research purposes. The total synthesis of the precursor, pseudolaric acid B, is well-established, and the proposed selective hydrolysis offers a high probability of success based on literature precedents for similar transformations in complex molecules. Researchers undertaking this synthesis should pay careful attention to the purification and characterization of all intermediates. This work enables further investigation into the biological activities and therapeutic potential of this compound.
References
Application Notes and Protocols for the Quantification of Pseudolaric Acid C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid C2 is a diterpenoid isolated from the root bark of Pseudolarix kaempferi (Golden Larch), a tree native to China.[1][2] The root bark, known as Cortex Pseudolaricis, has been utilized in traditional Chinese medicine for its antifungal properties.[3][4] Pseudolaric acids, including this compound, are of significant interest to the scientific community due to their potential biological activities, which include antifungal and antitumor effects.[3][5] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential.
This document provides detailed application notes and experimental protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) with UV detection.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A rapid and efficient reversed-phase HPLC method has been developed for the simultaneous quantification of several pseudolaric acids, including pseudolaric acid C, which can be applied for the analysis of this compound.[6] This method offers high sensitivity, precision, and accuracy for the determination of this compound in herbal extracts and other matrices.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for the analysis of pseudolaric acids.[6]
| Parameter | Value |
| Linearity Range | 0.1 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 8.26 - 16.66 ng/mL |
| Limit of Quantification (LOQ) | 27.54 - 55.53 ng/mL |
| Intra-day Precision (RSD%) | < 1% |
| Inter-day Precision (RSD%) | < 1% |
| Recovery | 99.1% - 101.9% |
Experimental Protocols
Sample Preparation: Extraction from Cortex Pseudolaricis
This protocol describes an optimized method for the extraction of pseudolaric acids from the dried root bark of Pseudolarix kaempferi.[6]
Materials:
-
Dried and powdered Cortex Pseudolaricis
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Accurately weigh 0.5 g of powdered Cortex Pseudolaricis into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis Protocol
This protocol details the instrumental conditions for the quantification of this compound.[6]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
Mobile Phase Preparation:
-
Mobile Phase A: 0.10% acetic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B) and 0.10% Acetic Acid in Water (A) |
| Gradient Program | 0-2 min: 45-65% B2-5 min: 65-80% B5-7 min: 80-45% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Calibration Curve Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from 0.1 µg/mL to 2.5 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
Caption: Method Validation Parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid analysis of pseudolaric acids in Cortex Pseudolaricis and related medicinal products by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid B is a diterpenoid acid isolated from the root and trunk bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antifungal, anti-angiogenic, and cytotoxic properties. Accurate and reliable quantitative analysis of pseudolaric acid B is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of pseudolaric acid B using a validated High-Performance Liquid Chromatography (HPLC) method.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate pseudolaric acid B from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mixture of methanol and acidified water allows for the effective separation of pseudolaric acid B and other related diterpenoids. The analyte is detected and quantified using an ultraviolet (UV) detector set at 262 nm, which is a suitable wavelength for detecting the chromophore in the pseudolaric acid B molecule.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, a UV-Vis detector, a column oven, and a data acquisition system is required. The following chromatographic conditions have been validated for the analysis of pseudolaric acid B[1]:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.5% Acetic Acid in Water (v/v) |
| Mobile Phase B | Methanol |
| Gradient Elution | A time-programmed gradient elution is employed. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 262 nm[1] |
| Injection Volume | 20 µL |
Reagents and Materials
-
Pseudolaric Acid B reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Sample of interest (e.g., powdered Pseudolarix kaempferi bark, extract, or formulation)
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of pseudolaric acid B reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions
The following is a general procedure for the extraction of pseudolaric acid B from plant material. The specific details may need to be optimized depending on the sample matrix.
-
Extraction: Accurately weigh about 1.0 g of powdered Pseudolarix kaempferi bark and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with 50 mL of methanol each time.
-
Combine and Evaporate: Combine all the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 10 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Data
The described HPLC method has been validated for its performance characteristics. The following table summarizes the key validation parameters[1]:
| Validation Parameter | Result |
| Linearity (r²) | > 0.9999[1] |
| Accuracy (Recovery) | 94.3 - 106.1%[1] |
| Precision (RSD) | |
| - Repeatability | < 0.57%[1] |
| - Intermediate Precision | < 4.67%[1] |
Data Analysis
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the sample solution and record the peak area of pseudolaric acid B. Determine the concentration of pseudolaric acid B in the sample by interpolating the peak area from the calibration curve.
Visualizations
References
In Vitro Assays for Pseudolaric Acid C2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acid C2 is a diterpenoid compound isolated from the root bark of the golden larch tree (Pseudolarix amabilis). It is a metabolite of the more extensively studied Pseudolaric acid B (PAB).[1] Like PAB, this compound is recognized for its potential therapeutic properties, including antifungal and antitumor activities.[2] These activities are largely attributed to its ability to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's biological activities, focusing on its anticancer effects.
Note: Due to the limited availability of studies specifically on this compound, the following protocols are based on established methods for its parent compound, Pseudolaric acid B, and are readily adaptable. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation: Quantitative Analysis of this compound Activity
A crucial aspect of characterizing the bioactivity of this compound is the determination of its effective concentration in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for cytotoxicity.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | SRB | Not Specified | > 10 | [3] |
| BGC823 | Gastric Cancer | MTT | 48 | Not Specified | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 48 | ~7.5 (for PAB) | [4] |
| DU145 | Prostate Cancer | CCK-8 | 48 | 0.89 ± 0.18 (for PAB) | |
| HN22 | Head and Neck Cancer | Trypan Blue | 24 | ~0.7 (for PAB) | [5] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified | [6] |
Note: Data for PAB is included for comparative purposes and as a predictive baseline for this compound activity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Pseudolaric Acid C2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric Acid C2 (PAC2) is a diterpenoid compound isolated from the root bark of Pseudolarix amabilis. It is a natural product with potential therapeutic applications, including antifungal, antimicrobial, and antitumor activities. PAC2 is structurally related to the more extensively studied Pseudolaric Acid B (PAB), and is, in fact, a metabolite of PAB. The primary proposed mechanism of action for this class of compounds is the disruption of microtubule polymerization, which leads to cell cycle arrest and the induction of apoptosis, making it a compound of interest for cancer research and drug development.
These application notes provide a comprehensive guide to performing key cell-based assays to characterize the biological activity of this compound. While direct extensive research on PAC2 is limited, the protocols and expected outcomes are based on its known biological activities and the well-documented effects of its precursor, PAB.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparative data for its analog, Pseudolaric Acid B, to provide a reference for expected potency.
Table 1: Cytotoxicity of this compound (PAC2) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| BGC-823 | Human Gastric Carcinoma | MTT | 48 | > 100 | [1] |
| HL-60 | Human Promyelocytic Leukemia | SRB | Not Specified | > 10 | [1] |
Table 2: Comparative Cytotoxicity of Pseudolaric Acid B (PAB)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~7.5 (48h) | [2] |
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 (48h) | |
| HT-29 | Colorectal Carcinoma | Not Specified | [3] |
| HN22 | Head and Neck Cancer | ~1 (24h) | [4] |
I. Cytotoxicity Assessment: MTT Assay
This assay determines the effect of PAC2 on cell viability by measuring the metabolic activity of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
This compound (PAC2) stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PAC2 in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of PAC2. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
II. Apoptosis Detection
The following assays are used to determine if PAC2 induces programmed cell death.
A. Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V & PI Staining
Caption: Workflow for apoptosis detection by Annexin V & PI staining.
Protocol: Annexin V & PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of PAC2 for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
B. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol: Caspase-3 Activity Assay
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with PAC2 as described previously. Harvest cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
III. Cell Cycle Analysis
This assay determines the effect of PAC2 on cell cycle progression. Disruption of microtubule polymerization typically leads to an arrest in the G2/M phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with PAC2 for 24 hours.
-
Harvesting: Harvest cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
IV. Signaling Pathway Analysis
Based on studies of the related compound PAB, PAC2 may affect key cancer-related signaling pathways such as PI3K/Akt and MAPK. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Signaling Pathways Potentially Affected by Pseudolaric Acids
Caption: Putative signaling pathways affected by this compound.
Protocol: Western Blotting for p-Akt and p-ERK
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with PAC2, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and the total protein levels (e.g., p-Akt vs. total Akt).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pseudolaric Acid C2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on Pseudolaric Acid C2 (PAC2) are limited in publicly available literature. However, PAC2 is the specific and rapidly formed metabolite of Pseudolaric Acid B (PAB) following both oral and intravenous administration in rats. The rapid hydrolysis of PAB to PAC2 is mediated by plasma esterases. Consequently, the in vivo biological activities observed following PAB administration are likely attributable to PAC2. The following application notes and protocols are based on in vivo studies conducted with PAB and are provided as a strong foundational resource for designing and conducting in vivo studies with this compound.
Introduction
This compound (PAC2) is a diterpenoid natural product isolated from the root bark of Pseudolarix kaempferi. It is the principal in vivo metabolite of Pseudolaric Acid B (PAB), a compound that has demonstrated significant anti-tumor and anti-inflammatory activities. Given its metabolic relationship, PAC2 is a molecule of high interest for therapeutic development. These application notes provide an overview of suitable animal models, experimental protocols, and known signaling pathways to facilitate in vivo research on PAC2, based on the extensive studies of its precursor, PAB.
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of PAC2. Based on studies with PAB, the following models are recommended:
-
Mice:
-
Nude Mice (e.g., BALB/c-nu/nu): These immunodeficient mice are the standard for subcutaneous xenograft models to study anti-tumor efficacy. Various human cancer cell lines can be implanted to assess the effect of PAC2 on tumor growth.[1]
-
BALB/c Mice: This immunocompetent strain can be used for toxicity studies and certain immunology-focused cancer models.
-
Specialized Murine Models: For studying specific biological processes, other models such as those for delayed-type hypersensitivity (DTH) can be employed to investigate immunomodulatory effects.
-
-
Rats:
-
Sprague-Dawley Rats: This strain is well-suited for pharmacokinetic and metabolism studies due to its larger size, which facilitates repeated blood sampling.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of Pseudolaric Acid B, which can serve as a benchmark for designing studies with PAC2.
Table 1: In Vivo Anti-Tumor Efficacy of Pseudolaric Acid B
| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| Nude Mice | QGY-TR50 (human liver cancer) | 25 mg/kg/day, i.p. | ~50% reduction in tumor size | Clinical Cancer Research |
| Nude Mice | HN22 (human head and neck cancer) | 2.5 mg/kg/day (of ethanol extract), oral | Reduced tumor growth | Molecules |
| Nude Mice | SW1990 (human pancreatic cancer) | PAB + Gemcitabine | Markedly restricted tumor growth compared to either agent alone | Yonsei Medical Journal |
| Mice | H22 (hepatocarcinoma) | 30 mg/kg/day, i.p. for 10 days | 14.4% tumor growth inhibition | Pharmaceutical Biology |
| Mice | H22 (hepatocarcinoma) | 60 mg/kg/day, i.p. for 10 days | 40.1% tumor growth inhibition | Pharmaceutical Biology |
| Mice | Lewis Lung Cancer | 30 mg/kg/day, i.p. for 10 days | 39.1% tumor growth inhibition | Pharmaceutical Biology |
| Mice | Lewis Lung Cancer | 60 mg/kg/day, i.p. for 10 days | 47.0% tumor growth inhibition | Pharmaceutical Biology |
Table 2: Pharmacokinetic Parameters of Pseudolaric Acid B in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Half-life (t½) (minutes) | Key Findings | Reference |
| Sprague-Dawley Rats | Intravenous | 2.0 | 16.1 ± 5.6 | Linear pharmacokinetic characteristics | Journal of Pharmaceutical and Biomedical Analysis |
| Sprague-Dawley Rats | Intravenous | 4.0 | 30.0 ± 13.7 | Linear pharmacokinetic characteristics | Journal of Pharmaceutical and Biomedical Analysis |
| Sprague-Dawley Rats | Intravenous | 8.0 | 27.4 ± 5.3 | Linear pharmacokinetic characteristics | Journal of Pharmaceutical and Biomedical Analysis |
Table 3: Toxicity Profile of Pseudolaric Acid B
| Animal Model | Study Type | Dosing | Observations | Reference |
| Nude Mice | Anti-tumor Efficacy | Up to 25 mg/kg/day, i.p. | Dosages were well tolerated with no signs of toxicity or body weight loss. | Clinical Cancer Research |
| Nude Mice | Anti-tumor Efficacy | 2.5 mg/kg/day (of ethanol extract) | No change in body weight; no apparent histopathological changes in liver or kidney.[3] | Molecules |
Experimental Protocols
The following are detailed protocols adapted from in vivo studies of PAB. These should be optimized for PAC2.
Protocol 1: Preparation of Dosing Solution
This protocol is for preparing a solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of PAC2 in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear.
-
Prepare the working solution fresh on the day of use.
Protocol 2: Subcutaneous Tumor Xenograft Model in Nude Mice
Objective: To evaluate the anti-tumor efficacy of PAC2 on the growth of human cancer cell xenografts.
Animal Model: Male BALB/c-nu/nu mice, 4-6 weeks old.
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., QGY-TR50, HN22) under standard conditions.
-
Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare the PAC2 dosing solution as described in Protocol 1.
-
Administer PAC2 via intraperitoneal injection daily at the desired doses (e.g., 10, 25, 50 mg/kg).
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of PAC2.
Animal Model: Male Sprague-Dawley rats, 200-250g.
Procedure:
-
Catheterization (optional but recommended): For ease of blood sampling, catheterize the jugular vein or carotid artery of the rats one day prior to the study.
-
Drug Administration:
-
Administer PAC2 intravenously via the tail vein at a specific dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of PAC2 in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Signaling Pathways and Mechanisms of Action
Based on studies with PAB, PAC2 is expected to modulate several key signaling pathways involved in cancer progression and inflammation.
-
PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4]
-
Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] This is a key mechanism for its anti-cancer effects.
-
Death Receptor 5 (DR5) Induction: In head and neck cancer, PAB induces apoptosis by upregulating DR5, which triggers the extrinsic apoptotic pathway.[3]
-
Hippo-YAP Pathway: In pancreatic cancer, PAB has been shown to activate the Hippo-YAP pathway, leading to the inhibition of cell proliferation and invasion.[6]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development and validation of LC-MS/MS method for quantification of pseudolaric acid B from the root bark of Pseudolarix kaempferi in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Inhibits Proliferation, Invasion and Epithelial-to-Mesenchymal Transition in Human Pancreatic Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Solubilization of Pseudolaric Acid C2 in Experimental Research
Application Note
This document provides detailed protocols for the dissolution of pseudolaric acid C2, a diterpenoid isolated from Pseudolarix kaempferi, for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability and bioavailability, thereby yielding reliable and reproducible experimental outcomes. This compound is noted for its antifungal, antimicrobial, and antitumor properties, which are largely attributed to its interference with microtubule polymerization.[1] Proper solubilization is the first critical step in harnessing its therapeutic potential in a laboratory setting.
Physicochemical Properties & Storage
Before preparing your solutions, it is essential to understand the fundamental properties of this compound and the appropriate storage conditions to maintain its integrity.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₈ | [1] |
| Molecular Weight | 418.4 g/mol | [1] |
| Appearance | Powder | MedChemExpress |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [2] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]
Protocols for Dissolution
In Vitro Applications
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Quantitative Data for In Vitro Stock Solution:
| Solvent | Concentration | Notes | Source |
| DMSO | 50 mg/mL (119.49 mM) | Ultrasonic treatment is necessary.[2][3] | [2][3] |
Experimental Protocol for In Vitro Stock Solution (50 mg/mL in DMSO):
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Sonicate the mixture in a water bath sonicator until the solution is clear and all particulate matter has dissolved. Gentle heating may also be applied if necessary.[2]
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
References
Application Notes and Protocols for Pseudolaric Acid B (PLAB) in Cell Culture Experiments
Introduction
Pseudolaric acid B (PLAB), a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant anti-tumor properties in a variety of cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PLAB in cell culture experiments. The protocols outlined below are based on established findings and are intended to serve as a starting point for investigating the biological effects of PLAB.
Mechanism of Action
PLAB exerts its anti-cancer effects through a multi-targeted approach. The primary mechanism of action is the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][4] PLAB has been shown to inhibit tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[2][4]
Furthermore, PLAB has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] Key signaling pathways modulated by PLAB include the PI3K/AKT/mTOR pathway, where it downregulates the expression of key proteins, and the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases.[1] In some cancer cell lines, PLAB has also been shown to upregulate the expression of Death Receptor 5 (DR5).[5]
Data Presentation
Table 1: Summary of PLAB Effective Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50) | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | ~7.5 µM | 48 h | [1] |
| HeLa | Cervical Cancer | MTT | 0.17 - 5.20 µmol/L | Not Specified | [3] |
| Various | Different Tissues | MTT | 0.17 to 5.20 micromol/L | Not Specified | [3] |
| Hypertrophic Scar Fibroblasts | - | MTT | 12.9 ± 1.20 μmol/L | Not Specified | [6] |
| HN22 | Head and Neck Cancer | Trypan Blue Exclusion | ~0.7 µM | 24 h | [5] |
Table 2: Key Molecular Events Induced by PLAB Treatment
| Molecular Event | Cell Line | PLAB Concentration | Incubation Time | Observed Effect | Reference |
| G2/M Cell Cycle Arrest | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Increased cell population in G2/M phase | [1] |
| Apoptosis Induction | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Dose-dependent increase in apoptotic cells | [1] |
| Decreased CDK1 & Cyclin B1 | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Reduced protein expression | [1] |
| Increased p53 & p21 | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Increased protein expression | [1] |
| Downregulation of Bcl-2 & Bcl-xl | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Reduced protein expression | [1] |
| Upregulation of Bax | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Increased protein expression | [1] |
| Cleavage of Caspase-3, -9 & PARP | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Increased cleaved forms | [1] |
| Downregulation of p-AKT & p-mTOR | MDA-MB-231 | 5, 7.5, 10 µM | 48 h | Reduced phosphorylation | [1] |
| Upregulation of DR5 | HN22 | 0.5, 1 µM | 24 h | Increased mRNA and protein expression | [5] |
Experimental Protocols
1. Preparation of PLAB Stock Solution
-
Solubility: Pseudolaric acid B is soluble in DMSO.[7][8] For cell culture experiments, a stock solution of 10 mM in DMSO is recommended.
-
Procedure:
-
Weigh the required amount of PLAB powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
2. Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the cytotoxic effects of PLAB on cancer cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pseudolaric acid B (PLAB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or other solubilizing agent for formazan crystals (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The next day, treat the cells with various concentrations of PLAB (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest PLAB concentration).
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1] Alternatively, for an MTT assay, add 10 µL of MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.
-
If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following PLAB treatment.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pseudolaric acid B (PLAB)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PLAB (e.g., 5, 7.5, 10 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of PLAB on cell cycle distribution.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pseudolaric acid B (PLAB)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with PLAB (e.g., 5, 7.5, 10 µM) for 48 hours.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[1]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[1]
-
Analyze the cell cycle distribution by flow cytometry.
-
5. Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in PLAB's mechanism of action.
-
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pseudolaric acid B (PLAB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK1, Cyclin B1, p53, p21, Bcl-2, Bax, cleaved Caspase-3, PARP, p-AKT, AKT, p-mTOR, mTOR, DR5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells and treat with PLAB as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[5]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Mandatory Visualizations
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Pseudolaric Acid C2 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and relevant biological effects of Pseudolaric Acid B (PAB), which is rapidly metabolized to its active form, Pseudolaric Acid C2 (PC2), in vivo. The information is intended to guide the design and execution of preclinical studies in mouse models.
Overview of Pseudolaric Acid B and its Metabolite, this compound
Pseudolaric acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated a range of biological activities, including antifungal, anti-inflammatory, and antitumor effects. Following administration, PAB is rapidly and extensively metabolized to this compound (PC2), which is considered the primary active metabolite in vivo. Therefore, studies on the biological effects of PAB are reflective of the activity of PC2.
Dosing and Administration in Mice
Recommended Dosage Range
The effective dose of PAB in mice varies depending on the disease model and administration route. Based on published studies, the following dosage ranges have been shown to be effective:
| Application | Dosage Range | Administration Route | Frequency | Reference |
| Antitumor Activity | 2.5 - 60 mg/kg/day | Intraperitoneal (i.p.), Oral (p.o.) | Daily | [1][2][3][4] |
| Anti-inflammatory | 5 - 20 mg/kg/day | Intraperitoneal (i.p.), Topical | Daily | [5] |
| Antifungal Activity | Not specified in vivo | Topical | - |
Note: It is crucial to perform dose-response studies for each specific experimental model to determine the optimal dosage.
Administration Routes
The most common administration routes for PAB in mice are intraperitoneal injection and oral gavage. Topical administration has also been used for localized inflammatory conditions.
-
Intraperitoneal (i.p.) Injection: This route ensures rapid absorption and systemic distribution.
-
Oral Gavage (p.o.): While oral administration is possible, the bioavailability of PAB may be a consideration.
-
Topical Application: Suitable for skin-related inflammatory or fungal models.
Vehicle for Administration
Due to its poor water solubility, PAB requires a suitable vehicle for in vivo administration. A commonly used formulation is:
| Component | Concentration |
| Polyethylene glycol (PEG) 400 | 30-50% |
| Ethanol | 5-10% |
| Tween 80 | 1-5% |
| Saline or PBS | q.s. to 100% |
Preparation: PAB should first be dissolved in ethanol, followed by the addition of PEG 400 and Tween 80. The solution should be vortexed until clear. Finally, saline or PBS is added to the desired final volume.
Pharmacokinetics of Pseudolaric Acid B and C2
Direct pharmacokinetic studies of this compound in mice are limited. However, studies in rats have shown that PAB is rapidly and extensively metabolized to PC2. After intravenous administration of PAB to rats, PC2 was the predominant metabolite detected in plasma, urine, bile, and feces, with very little of the parent compound remaining. This suggests that the biological effects observed after PAB administration are primarily due to the actions of PC2.
Pharmacokinetic Parameters of Pseudolaric Acid B in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | AUC (ng·h/mL) |
| 2 | 185.3 ± 33.1 | 2 | 16.1 ± 5.6 | 134.5 ± 28.7 |
| 4 | 389.6 ± 71.2 | 2 | 30.0 ± 13.7 | 301.2 ± 65.4 |
| 8 | 754.9 ± 123.5 | 2 | 27.4 ± 5.3 | 622.8 ± 110.9 |
Note: This data is from studies in rats and should be interpreted with caution when designing experiments in mice, as pharmacokinetic parameters can vary between species.
Experimental Protocols
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of PAB in a mouse xenograft model.
Materials:
-
Nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Human cancer cell line of interest
-
Pseudolaric Acid B
-
Vehicle for administration
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of serum-free medium or Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer PAB at the desired dose and route.
-
Control Group: Administer the vehicle alone.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, tumors and major organs (liver, kidney, spleen, etc.) can be collected for further analysis (e.g., histopathology, western blotting).
Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for a typical mouse xenograft study.
Toxicity Assessment
A general toxicity assessment should be performed alongside efficacy studies.
Parameters to Monitor:
-
Body Weight: A significant loss of body weight (>15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe mice daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Organ Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected, fixed in formalin, and processed for histopathological examination to identify any tissue damage.
-
Blood Chemistry: Blood samples can be collected for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).
Mechanism of Action: Signaling Pathways
Pseudolaric Acid B/C2 has been shown to exert its biological effects through the modulation of several key signaling pathways.
Inhibition of p38 MAPK Signaling Pathway
PAB has been reported to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and apoptosis.[5]
Caption: PAB inhibits the p38 MAPK signaling pathway.
Activation of PPARγ Signaling Pathway
PAB has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in regulating inflammation and metabolism.[5]
Caption: PAB activates the PPARγ signaling pathway.
Conclusion
Pseudolaric Acid B, through its active metabolite this compound, presents a promising therapeutic agent for further preclinical investigation. The provided protocols and data serve as a foundational guide for researchers. It is imperative to tailor these protocols to the specific research question and to conduct thorough dose-finding and toxicity studies to ensure the generation of robust and reproducible data. The lack of specific pharmacokinetic data for this compound in mice highlights an area for future research to better understand its disposition and optimize dosing strategies.
References
- 1. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. ijarpb.in [ijarpb.in]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Troubleshooting & Optimization
Pseudolaric Acid C2 Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pseudolaric Acid C2 (PABC2).
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a diterpenoid compound isolated from Pseudolarix kaempferi.[1][2] It is characterized as a poorly water-soluble drug, which presents a significant challenge for its formulation and bioavailability.[3][4] It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][5] One supplier reports a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonic treatment.[5]
Q2: My this compound is precipitating out of solution during preparation for an in vivo experiment. What can I do?
Precipitation is a common issue when transitioning from an organic stock solution to an aqueous-based vehicle for in vivo studies. Here are some troubleshooting steps:
-
Sequential Addition of Solvents: Ensure that co-solvents are added sequentially and mixed thoroughly before adding the final aqueous component. A common error is adding the aqueous phase too quickly or directly to the DMSO stock.[1]
-
Use of Heat and/or Sonication: Gently warming the solution or using an ultrasonic bath can help redissolve precipitates and achieve a clear solution.[1][5] Be cautious with heat, as it may degrade the compound over extended periods.
-
Prepare Freshly: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to minimize the risk of precipitation over time.[1]
-
Verify Solvent Ratios: Double-check the volumetric ratios of each solvent in your formulation. Incorrect proportions can significantly reduce the solubility of the final mixture.[1]
Q3: What are the recommended solvent systems for improving this compound solubility for animal studies?
Several multi-component solvent systems, often called co-solvent formulations, have been successfully used to dissolve this compound to concentrations suitable for in vivo administration. These systems leverage water-miscible organic solvents and surfactants to keep the hydrophobic drug in solution. A common target concentration for these formulations is ≥ 2.5 mg/mL.[1]
Q4: Beyond co-solvents, what other advanced formulation strategies can enhance the aqueous solubility of this compound?
For more significant and stable improvements in aqueous solubility, several advanced formulation technologies can be explored:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like PABC2, within their hydrophobic cavity, forming an "inclusion complex".[6][7] This complex has a hydrophilic exterior, which dramatically improves the drug's solubility and dissolution rate in water.[6][8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations for PABC2.[1]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[3][9] The absence of a crystal lattice structure reduces the energy required for dissolution, often leading to higher apparent solubility and faster dissolution.[3]
-
Lipid-Based Formulations (e.g., Liposomes): Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[9][10] For a molecule like PABC2, it would likely partition into the hydrophobic lipid bilayer, creating a stable aqueous dispersion suitable for administration.[10]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface-area-to-volume ratio.[4] This enhances the dissolution rate according to the Noyes-Whitney equation, although it does not alter the equilibrium solubility of the drug.[4][11]
Quantitative Data Summary
Table 1: Reported Solubility & Formulations for this compound
| Solvent/Formulation | Reported Solubility | Application | Notes |
|---|---|---|---|
| DMSO | 50 mg/mL[5] | Stock Solution | Requires sonication for complete dissolution.[5] |
| Co-solvent System 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL[1] | In Vivo Studies | Solvents must be added sequentially.[1] |
| Co-solvent System 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL[1] | In Vivo Studies | Suitable for oral or intraperitoneal routes where oil-based vehicles are acceptable.[1] |
| Cyclodextrin Formulation (10% DMSO, 90% of 20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | In Vivo Studies | Utilizes a chemically modified cyclodextrin to enhance solubility.[1] |
Experimental Workflows & Decision Logic
The following diagrams illustrate key workflows for solubility enhancement experiments.
Caption: Experimental workflow for preparing and evaluating a PABC2 formulation.
Caption: Decision tree for selecting a PABC2 solubility enhancement strategy.
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (1 mL)
This protocol is adapted from a method demonstrated to achieve a PABC2 concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of PABC2 in DMSO. Ensure it is fully dissolved, using sonication if necessary.[1][5]
-
Initial Mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add PABC2 Stock: Add 100 µL of the 25 mg/mL PABC2 stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous and clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution: Slowly add 450 µL of saline to the mixture, vortexing during the addition to prevent precipitation. The final volume will be 1 mL.
-
Final Check: Inspect the final solution. If it is clear, it is ready for use. If any cloudiness or precipitation occurs, gentle warming or brief sonication may be applied.[1] This formulation should be prepared fresh before use.[1]
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines how to determine the effect of a cyclodextrin on PABC2 solubility, which is crucial for developing an inclusion complex formulation.
Materials:
-
This compound (in excess)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM).
-
Add Excess PABC2: Add an excess amount of PABC2 powder to vials containing a fixed volume (e.g., 2 mL) of each cyclodextrin solution. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved PABC2 particles.
-
Quantification: Dilute the filtered samples appropriately and quantify the concentration of dissolved PABC2 using a validated HPLC method.
-
Data Analysis: Plot the concentration of dissolved PABC2 (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the complex stoichiometry and the stability constant.
Protocol 3: Quantification of PABC2 by HPLC
This is a general protocol for quantifying PABC2 concentration in solubility samples. The method may need optimization for specific sample matrices.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% Formic Acid or Phosphoric Acid (HPLC grade)
-
PABC2 reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile:Water (with 0.1% acid) in a 60:40 v/v ratio. The exact ratio should be optimized for best peak shape and retention time. Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a series of standard solutions of PABC2 in the mobile phase or a suitable solvent (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan for PABC2's maximum absorbance, likely in the UV range (e.g., 220-280 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the appropriately diluted unknown samples from your solubility experiments.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of PABC2 in the unknown samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. labsolu.ca [labsolu.ca]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. alfachemic.com [alfachemic.com]
- 8. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Pseudolaric acid C2 stability issues and degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric acid C2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can indicate that the compound has come out of solution. This can be due to storage at an inappropriate temperature or the use of a solvent in which this compound has low solubility. Gently warm the solution and vortex or sonicate to try and redissolve the compound. If the issue persists, preparing a fresh stock solution in a recommended solvent is advised. For in vivo experiments, it is always best to prepare the working solution fresh on the day of use.
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For in vitro studies, organic solvents such as DMSO, ethanol, or methanol are commonly used to prepare stock solutions. For in vivo experiments, the final solution must be compatible with the administration route and animal model. This often involves a co-solvent system, and it is crucial to ensure the final concentration of the organic solvent is within acceptable toxicological limits. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: Are there known stability issues with this compound under different pH conditions?
Q5: How does light exposure affect the stability of this compound?
A5: Specific photostability data for this compound is not extensively documented. However, many complex organic molecules, including diterpenoids, can be sensitive to light. To minimize the risk of photodegradation, it is best practice to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | 1. Prepare fresh stock and working solutions. 2. Ensure proper storage conditions are met (see FAQ A1). 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] 4. Protect solutions from light and extreme temperatures. |
| Loss of biological activity over time | Chemical degradation of the compound. | 1. Perform a stability check of your compound using an appropriate analytical method (e.g., HPLC). 2. Consider if formulation components (e.g., buffers, co-solvents) could be contributing to degradation. 3. For Pseudolaric acid B, a related compound, complexation with cyclodextrins has been shown to enhance chemical stability.[2] This could be a potential strategy for C2. |
| Precipitation in cell culture media | Poor solubility of this compound at the final concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Prepare a more dilute stock solution to reduce the amount of organic solvent added to the media. 3. Test different solubilizing agents that are compatible with your cell line. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of this compound under various conditions. The specific HPLC parameters will need to be optimized for your system and standards.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare working solutions at a known concentration in the desired test buffer or solvent system (e.g., phosphate-buffered saline at different pH values, cell culture media).
2. Stability Study Design:
-
Aliquot the working solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
Store the vials under the specified conditions. For example:
-
Temperature: -20°C, 4°C, room temperature (25°C), 40°C.
-
Light: Exposed to ambient light vs. protected from light (amber vials or foil-wrapped).
-
pH: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9).
-
3. Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Immediately analyze the sample by HPLC.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Signaling Pathways and Experimental Workflows
Pseudolaric acid B (PAB), the parent compound of this compound, has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] Understanding these pathways can be crucial for designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pseudolaric Acid B Experiments
Welcome to the technical support center for researchers working with Pseudolaric Acid B (PAB), also known as Pseudolaric Acid C2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pseudolaric Acid B and what are its primary known mechanisms of action?
Pseudolaric Acid B (PAB) is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] It has been traditionally used in Chinese medicine for treating skin diseases.[3] Modern research has identified PAB as a potent bioactive compound with a range of effects, including antifungal, anti-inflammatory, anti-angiogenic, and notably, anti-cancer properties.[1][3][4]
The primary anti-cancer mechanisms of PAB include:
-
Microtubule Destabilization: PAB disrupts the cellular microtubule network, which is crucial for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death).[2]
-
Induction of Apoptosis: PAB can trigger apoptosis through multiple pathways, including the mitochondrial (intrinsic) pathway and the death receptor (extrinsic) pathway.[1][5][6] This involves the regulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).[1][3]
-
Inhibition of Signaling Pathways: PAB has been shown to inhibit pro-survival signaling pathways such as the PI3K/AKT/mTOR pathway.[1]
-
Anti-angiogenesis: PAB can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[7]
-
Overcoming Multidrug Resistance: PAB has demonstrated efficacy in cancer cells that have developed resistance to other chemotherapy drugs, partly by circumventing the P-glycoprotein efflux pump.[2][8]
Q2: What are the solubility characteristics of Pseudolaric Acid B?
Pseudolaric Acid B is a crystalline solid that is poorly soluble in water. For in vitro experiments, it is typically dissolved in organic solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[8] |
| Ethanol | ~10 mg/mL[8] |
| Chloroform | ~10 mg/mL[8] |
| Methanol | 1 mg/mL (clear, colorless solution)[8] |
For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low enough (typically <0.5%) to not affect cell viability.
Troubleshooting Guide
In Vitro Experiments
Problem 1: I am observing low or inconsistent cytotoxicity of PAB in my cancer cell line.
-
Possible Cause 1: Solubility Issues. PAB may precipitate out of the culture medium, especially at higher concentrations.
-
Solution:
-
Ensure your PAB stock solution is fully dissolved before diluting it in the medium.
-
Vortex the final diluted solution gently before adding it to the cells.
-
Visually inspect the culture wells for any signs of precipitation after adding the PAB solution.
-
Consider using a solubilizing agent or a different formulation if precipitation persists, though this may require validation.
-
-
-
Possible Cause 2: Cell Line Resistance. The cancer cell line you are using may have intrinsic or acquired resistance to microtubule-targeting agents or may express high levels of drug efflux pumps.
-
Solution:
-
Review the literature to check the known sensitivity of your cell line to PAB or similar compounds.
-
Test a wider range of PAB concentrations and longer incubation times.
-
Consider using a cell line known to be sensitive to PAB as a positive control.
-
Investigate the expression of resistance-related proteins like P-glycoprotein in your cell line. PAB has been shown to circumvent P-glycoprotein-mediated resistance, but high expression levels could still have an impact.[2][8]
-
-
-
Possible Cause 3: Suboptimal Cell Culture Conditions. Factors like cell density, passage number, and overall cell health can influence the response to treatment.
-
Solution:
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Maintain a consistent seeding density across experiments.
-
Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[9]
-
Regularly test your cell lines for mycoplasma contamination, which can affect cellular responses.[10][11]
-
-
Problem 2: My cells are arresting in the G2/M phase, but the rate of apoptosis is lower than expected.
-
Possible Cause 1: Mitotic Slippage and Senescence. After prolonged mitotic arrest, some cancer cells can exit mitosis without proper cell division, a phenomenon known as mitotic slippage. This can lead to the formation of polyploid cells that may enter a state of senescence rather than undergoing apoptosis.[3][12]
-
Solution:
-
Analyze the cell population for markers of senescence, such as SA-β-galactosidase activity, in addition to apoptosis markers.[3]
-
Observe the cell morphology over a longer time course for the appearance of large, flattened senescent-like cells.
-
Investigate the expression of cell cycle proteins like p21 and p53, which are involved in both apoptosis and senescence pathways.[3][12]
-
-
-
Possible Cause 2: Induction of Autophagy. In some contexts, PAB can induce autophagy, which can act as a pro-survival mechanism, thereby inhibiting apoptosis.
-
Solution:
-
Assess autophagic markers such as LC3-II conversion by Western blot or immunofluorescence.
-
Consider co-treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if it enhances PAB-induced apoptosis.
-
-
In Vivo Experiments
Problem 3: I am struggling to achieve the desired therapeutic effect of PAB in my animal model.
-
Possible Cause 1: Poor Bioavailability. PAB has low aqueous solubility, which can lead to poor absorption and bioavailability when administered orally.
-
Solution:
-
Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, which is commonly used in preclinical studies.[2]
-
Explore different vehicle formulations to improve solubility and stability for in vivo use. Common vehicles include solutions containing DMSO, PEG, and saline. The final formulation needs to be optimized for minimal toxicity.
-
Refer to published studies for effective dosages and administration schedules in similar animal models.[6][7][13]
-
-
-
Possible Cause 2: Insufficient Dose or Treatment Duration. The dose and frequency of PAB administration may not be sufficient to maintain a therapeutic concentration at the tumor site.
-
Solution:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Based on the MTD, design a treatment schedule with varying doses and frequencies to find the optimal therapeutic window.
-
Monitor tumor growth and animal well-being (e.g., body weight) closely throughout the experiment.[6]
-
-
Problem 4: The specific mechanism of action of PAB in my in vivo model remains unclear.
-
Possible Cause: Complexity of the In Vivo Environment. The tumor microenvironment, including immune cells and stromal components, can modulate the response to PAB in ways not observed in vitro.
-
Solution:
-
At the end of the study, collect tumor tissues for ex vivo analysis.
-
Perform immunohistochemistry (IHC) or Western blotting on tumor lysates to assess the in-situ expression of key proteins related to PAB's mechanism of action (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation, CD31 for angiogenesis).
-
Analyze the expression of proteins in the signaling pathways known to be affected by PAB, such as the PI3K/AKT/mTOR pathway.[1]
-
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of PAB in the culture medium. Replace the old medium with the PAB-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest PAB concentration).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of PAB for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Signaling Pathways and Workflows
Below are diagrams illustrating key processes related to PAB experiments.
Caption: PAB-induced mitochondrial apoptosis pathway.
Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: A typical in vitro experimental workflow for PAB.
References
- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of pseudolaric acid B-induced apoptosis in Bel-7402 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Microbiological Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudolaric acid B attenuates atopic dermatitis-like skin lesions by inhibiting interleukin-17-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pseudolaric Acid B (PAB) for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Pseudolaric Acid B (PAB) in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate the optimization of PAB concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pseudolaric Acid B (PAB) and what are its primary mechanisms of action?
Pseudolaric acid B (PAB) is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] It has demonstrated potent anti-cancer properties in a variety of tumor cells.[2] PAB's mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: PAB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It can cause the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[3] It has also been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5).[4]
-
Cell Cycle Arrest: PAB can cause cell cycle arrest, most commonly at the G2/M phase.[3][5][6] This is often associated with the decreased expression of key regulatory proteins like CDK1 and cyclin B1.[3]
-
Inhibition of Signaling Pathways: PAB has been shown to inhibit several carcinogenic signaling pathways that are crucial for tumor growth and survival, including PI3K/AKT/mTOR, STAT3, ERK1/2, and NF-κB.[2][3][7][8]
-
Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, disrupting the cellular microtubule network and inhibiting the formation of mitotic spindles, which is essential for cell division.[9]
-
Anti-Angiogenic and Anti-Metastatic Effects: PAB can inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis).[3][10]
Q2: What is a typical starting concentration range for PAB in in vitro experiments?
The optimal concentration of PAB is highly dependent on the cell line and the duration of the experiment. Based on published IC50 values, a starting range of 0.1 µM to 20 µM is recommended. For sensitive cell lines, concentrations as low as 0.17 µM have shown potent cytotoxic effects, while other cell lines may require up to 20 µM to achieve a significant response.[2][3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store PAB for in vitro use?
PAB is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium (ideally ≤ 0.1%). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Does PAB have any effects on non-cancerous cells?
Some studies have shown that PAB has a degree of selectivity for cancer cells over normal cells. For instance, one study reported that PAB had no obvious side effects on the normal breast cell line MCF10A at concentrations that were cytotoxic to triple-negative breast cancer cells.[3] Similarly, another study found that the IC50 value for a normal human kidney proximal tubular epithelial cell line (HKC) was higher than for many of the cancer cell lines tested.[5] However, it is always advisable to test the cytotoxicity of PAB on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible IC50 values | - PAB stock solution degradation.- Inconsistent cell seeding density.- Variation in cell passage number or health.- Contamination of cell cultures (e.g., mycoplasma).[11] | - Prepare fresh PAB stock solution from powder.- Ensure accurate and consistent cell counting and seeding.- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination. |
| Unexpected cell death in control (DMSO-treated) group | - High concentration of DMSO.- DMSO toxicity to the specific cell line. | - Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.- Run a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. |
| PAB precipitation in culture medium | - Poor solubility of PAB at the working concentration.- Interaction with components of the culture medium. | - Ensure the PAB stock solution is fully dissolved before diluting in medium.- Prepare fresh working solutions for each experiment.- Consider using a different solvent or a solubilizing agent, but validate its compatibility with your cells first. |
| No significant effect of PAB at expected concentrations | - The cell line is resistant to PAB.- Incorrect concentration of PAB used.- Short incubation time. | - Verify the IC50 of PAB in a sensitive, control cell line.- Confirm the calculations for your dilutions.- Increase the incubation time (e.g., from 24h to 48h or 72h), as PAB's effects are time-dependent.[3] |
| Changes in cell morphology unrelated to apoptosis | - Cellular stress due to suboptimal culture conditions.[11]- Off-target effects of PAB. | - Ensure optimal cell culture conditions (e.g., pH, CO2, humidity).[11]- Observe cells at multiple time points and concentrations to characterize the morphological changes.- Investigate potential off-target effects by examining different cellular markers. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of PAB in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of PAB in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 19.3 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 8.3 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 5.76 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 1.58 | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | Not Specified | 1.90 | [2] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 2.06 | [2] |
| HN22 | Head and Neck Cancer | 24 | ~0.7 (µg/mL) | [4] |
| Various | Various Cancers | Not Specified | 0.17 - 5.20 | [5] |
Note: The IC50 value for HN22 cells was reported in µg/mL. The molecular weight of PAB is 388.5 g/mol , so 0.7 µg/mL is approximately 1.8 µM.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is adapted from a study on triple-negative breast cancer cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
PAB Treatment: Treat the cells with various concentrations of PAB (e.g., 0, 2.5, 5, 7.5, 10, 12.5, and 15 µM) for 24, 48, and 72 hours.
-
Reagent Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (DAPI Staining)
This protocol is for observing nuclear morphology changes associated with apoptosis.[3]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
PAB Treatment: Treat the cells with the desired concentrations of PAB (e.g., 5, 7.5, and 10 µM) for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with DAPI solution for 15 minutes in the dark.
-
Imaging: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blotting
This protocol is for analyzing protein expression levels.[3]
-
Cell Lysis: Treat cells with PAB for the desired time and concentration, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein per lane on a 10-12.5% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by PAB and a general experimental workflow for studying its effects.
Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: PAB induces apoptosis via the mitochondrial pathway.
Caption: General experimental workflow for in vitro PAB studies.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. 8 Ways to Optimize Cell Cultures [vistalab.com]
Technical Support Center: Overcoming Resistance to Pseudolaric Acid in Cell Lines
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to pseudolaric acid in cell lines. It is important to note that the vast majority of published research focuses on Pseudolaric Acid B (PAB) , with little to no specific data available for Pseudolaric Acid C2. Therefore, this guide is based on the mechanisms of action and potential resistance pathways related to PAB, assuming a high degree of similarity in function.
Furthermore, while PAB is known to circumvent certain types of multidrug resistance (such as that mediated by P-glycoprotein), there is a lack of literature on cell lines that have developed acquired resistance specifically to PAB. Consequently, the troubleshooting sections on overcoming resistance are based on established mechanisms of resistance to other microtubule-destabilizing agents that share a similar binding site (the colchicine-binding site) on tubulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pseudolaric Acid B (PAB)?
A1: PAB is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis (programmed cell death).[2][3][4]
Q2: How does PAB overcome P-glycoprotein (P-gp) mediated multidrug resistance?
A2: PAB has been shown to be effective in cell lines that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapy drugs.[1][2] This suggests that PAB is not a substrate for P-gp, meaning it is not actively pumped out of the cell, allowing it to accumulate intracellularly and exert its cytotoxic effects.
Q3: Which signaling pathways are known to be involved in PAB-induced apoptosis?
A3: PAB-induced apoptosis is associated with several signaling pathways. One key pathway is the intrinsic or mitochondrial pathway of apoptosis, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[5] Additionally, PAB has been shown to inhibit the PI3K/AKT/mTOR survival pathway, which further promotes apoptosis.[5][6] Some studies also indicate an involvement of the extrinsic pathway through the upregulation of Death Receptor 5 (DR5).[7]
Q4: What are the potential mechanisms by which a cell line might develop resistance to PAB?
A4: Based on resistance mechanisms to other colchicine-site binding agents, potential mechanisms of acquired resistance to PAB could include:
-
Mutations in Tubulin: Specific point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site or stabilize the microtubule polymer, making it less susceptible to destabilizing agents.[8][9][10]
-
Altered Tubulin Isotype Expression: Cancer cells may change the expression profile of different tubulin isotypes to favor those that are inherently more resistant to the drug's effects.[11]
-
Upregulation of Microtubule-Stabilizing Proteins: Increased expression of microtubule-associated proteins (MAPs) could counteract the destabilizing effect of PAB.
-
Activation of Pro-Survival Pathways: Upregulation of survival signaling pathways, such as those involving the protein survivin, can help cells evade apoptosis. Survivin has been shown to stabilize microtubules and its overexpression can lead to resistance against microtubule-destabilizing drugs.[12][13][14]
Q5: If my cells develop resistance, what are some general strategies to overcome it?
A5: To overcome potential resistance, you could consider:
-
Combination Therapy: Combining PAB with inhibitors of pro-survival pathways (e.g., PI3K/AKT inhibitors) may re-sensitize resistant cells.[5]
-
Targeting Downstream Effectors: If resistance is due to upregulation of anti-apoptotic proteins, using agents that target these proteins could be effective.
-
Alternative Microtubule Targeting Agents: Cells resistant to a microtubule destabilizer may become hypersensitive to a microtubule stabilizing agent (like paclitaxel).[8] This is a known phenomenon of collateral sensitivity.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to PAB
Your cell line shows a significant increase in the IC50 value for PAB compared to previous experiments or published data.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Alterations in β-tubulin | 1. Gene Sequencing: Sequence the coding region of the β-tubulin gene(s) expressed in your cell line. 2. In Vitro Tubulin Polymerization Assay: Isolate tubulin from sensitive and resistant cells and compare their polymerization kinetics in the presence of PAB. | 1. Identification of mutations in or near the colchicine-binding site. 2. Tubulin from resistant cells will show less inhibition of polymerization by PAB compared to tubulin from sensitive cells. |
| Upregulation of Pro-Survival Pathways | Western Blot Analysis: Probe cell lysates for key proteins in survival pathways, such as total and phosphorylated AKT (p-AKT) and Survivin. | Increased levels of p-AKT and/or Survivin in the resistant cell line compared to the sensitive parent line. |
| Changes in Microtubule Dynamics | Immunofluorescence Microscopy: Stain for α-tubulin to visualize the microtubule network. Compare the density and stability of microtubules in sensitive vs. resistant cells, with and without PAB treatment. | Resistant cells may exhibit a more robust or stable microtubule network that is less disrupted by PAB treatment. |
Problem 2: Inconsistent or Unexpected Results in Apoptosis Assays
You are treating cells with PAB but not observing the expected level of apoptosis using Annexin V/PI staining.
| Potential Issue | Troubleshooting Step |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Cell Handling Technique | Avoid using EDTA when detaching adherent cells, as Annexin V binding is calcium-dependent. Use a gentle detachment method. Do not wash cells after staining with Annexin V/PI, as this can remove apoptotic cells. |
| Flow Cytometer Settings | Ensure proper compensation is set between the FITC (Annexin V) and PI channels to avoid spectral overlap. |
| Cell Health | Use cells that are in the logarithmic growth phase. Overly confluent or starved cells can undergo spontaneous apoptosis or necrosis, confounding the results. |
| Apoptosis Pathway Shift | PAB can also induce autophagy. If apoptosis is inhibited, the cell might be relying on autophagy for survival. Consider co-treatment with an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine) and re-assess apoptosis. |
Data Presentation
Table 1: IC50 Values of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines
This table summarizes experimentally determined 50% inhibitory concentrations (IC50) from published literature.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [15] |
| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [2] |
| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [2] |
| HN22 | Head and Neck Cancer | ~0.7 | 24 | [16] |
| Various Lines | Multiple | 0.17 - 5.20 | Not Specified | [13] |
Table 2: Hypothetical Profile of a PAB-Resistant Cell Line
This table illustrates the expected changes in a cell line that has acquired resistance to PAB. This is a hypothetical example for troubleshooting purposes, as no such cell line has been formally described in the literature.
| Parameter | Parental (Sensitive) Line | Resistant Subline | Fold Change |
| PAB IC50 (µM) | 1.5 | 15.0 | 10x |
| Relative β-tubulin mRNA | 1.0 | 1.0 (or altered isotype) | - |
| Relative p-AKT Protein Level | 1.0 | 3.5 | 3.5x |
| Relative Survivin Protein Level | 1.0 | 4.0 | 4.0x |
| Tubulin Polymerization (in vitro) | Inhibited by PAB | Less inhibited by PAB | - |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using CCK-8 Assay
This protocol determines the concentration of PAB required to inhibit cell growth by 50%.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of PAB. Replace the medium in the wells with medium containing different concentrations of PAB (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for PI3K/AKT Pathway and Survivin
This protocol assesses the activation state of key survival pathways.
-
Cell Lysis: Treat sensitive and resistant cells with or without PAB. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, Survivin, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control and compare levels between sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of Pseudolaric Acid B (PAB).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces mitotic arrest and apoptosis in both 5-fluorouracil-sensitive and -resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Survivin counteracts the therapeutic effect of microtubule de-stabilizers by stabilizing tubulin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation of microtubule stability and mitotic progression by survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudolaric Acid C2 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of pseudolaric acid C2. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: A common and validated method for the simultaneous analysis of several diterpenoids, including this compound, from Pseudolarix kaempferi utilizes a reversed-phase HPLC system.[1] Key parameters of a published method are summarized in the table below.
| Parameter | Specification |
| Column | Inertsil ODS-3 |
| Mobile Phase | Gradient elution with Methanol and 0.5% aqueous acetic acid (v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 262 nm |
| Run Time | 40 minutes |
| Table 1: Recommended HPLC Method Parameters for this compound Analysis.[1] |
Q2: What are the key chemical properties of this compound that might affect HPLC analysis?
A2: this compound is a diterpenoid compound. Its chemical structure includes carboxylic acid functional groups, which can influence its retention and peak shape in reversed-phase HPLC. The molecule's solubility and stability in the chosen mobile phase and sample solvent are critical considerations for a successful analysis. It is soluble in DMSO.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Sample preparation is crucial for accurate and reproducible HPLC results. A general workflow for preparing a this compound sample is outlined below.
Caption: Figure 1. A generalized workflow for preparing this compound samples for HPLC analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | The carboxylic acid groups in this compound can interact with active silanol groups on the column packing, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.5% acetic acid) can suppress the ionization of these silanol groups and improve peak shape.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary. |
Problem 2: Baseline Irregularities (Drift, Noise, or Ghost Peaks)
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Issues | Ensure the mobile phase is freshly prepared, properly degassed, and consists of high-purity solvents. Contaminants or dissolved gas can cause baseline noise and drift. |
| System Contamination | Ghost peaks can arise from contaminants in the injector, tubing, or column from previous injections. Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. |
| Detector Lamp Fluctuation | An aging or unstable detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary. |
| Temperature Fluctuations | Unstable column or detector temperature can lead to baseline drift. Use a column oven and ensure a stable laboratory environment. |
Problem 3: Poor Peak Resolution
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjusting the gradient profile of the mobile phase can improve the separation of this compound from other components. Experiment with different starting and ending percentages of the organic modifier (methanol). |
| Column Inefficiency | A loss of column efficiency, often due to aging or contamination, can lead to broader peaks and decreased resolution. Replace the column with a new one of the same type. |
| Inappropriate Flow Rate | The flow rate of 0.6 mL/min is a good starting point.[1] A lower flow rate may improve resolution but will increase the run time. |
| Co-eluting Impurities | If a peak is broad or has a shoulder, it may be due to a co-eluting impurity. Modifying the mobile phase composition or trying a column with a different selectivity may resolve the issue. |
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as DMSO, to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to create a series of calibration standards of known concentrations.
Protocol 2: HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions, followed by the sample solutions.
-
Analyze the resulting chromatograms for peak identification (based on retention time) and quantification (based on peak area).
Logical Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues during this compound analysis.
Caption: Figure 2. A step-by-step logical diagram for troubleshooting HPLC analysis of this compound.
References
How to handle pseudolaric acid C2 precipitation in solution.
Welcome to the technical support center for Pseudolaric Acid B (PAB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using PAB in experimental settings, with a specific focus on addressing solubility and precipitation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Pseudolaric Acid B (PAB) powder is not dissolving. What should I do?
A1: PAB is a hydrophobic compound with poor solubility in aqueous solutions. For initial solubilization, organic solvents are required.
-
Recommended Solvent: The most common and effective solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). PAB is soluble in DMSO up to 50-86 mg/mL.[1][2][3] Sonication or gentle warming can assist in the dissolution process.[2]
-
Alternative Solvents: Ethanol and chloroform can also be used, with a solubility of approximately 10 mg/mL.[4] Methanol is another option, but with a lower solubility of around 1 mg/mL.[4]
-
Initial Check: Ensure your solvent is fresh and anhydrous. Moisture-absorbing DMSO can reduce the solubility of PAB.[3]
Q2: I successfully dissolved PAB in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to prevent this:
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.[5][6]
-
Use a Serial Dilution Approach: Instead of diluting your concentrated DMSO stock directly into the full volume of the medium, perform a stepwise dilution. First, dilute the stock into a small volume of medium, vortexing or mixing gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help maintain the solubility of the compound during dilution.
-
Incorporate Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility in saline solutions.[1][2]
Q3: What is the best way to prepare a working solution of PAB for my cell-based assays?
A3: The key is to start with a high-concentration stock in DMSO and then dilute it carefully. Please refer to the detailed "Protocol for Preparation of PAB Working Solution for In Vitro Assays" in the Experimental Protocols section below. The general workflow involves preparing a 10-50 mM stock in DMSO and then diluting this stock to the final desired concentration in your pre-warmed culture medium immediately before use.
Q4: How should I store my PAB solutions?
A4: Proper storage is crucial to maintain the stability and activity of PAB.
-
Powder: Store the solid PAB powder at 4°C, protected from light.[1]
-
Stock Solutions (in DMSO): Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect the solutions from light.[1]
-
Working Solutions (in culture medium): Working solutions diluted in aqueous media are much less stable and should be prepared fresh for each experiment and used immediately.[2]
Q5: Can I increase the aqueous solubility of PAB without using organic solvents?
A5: Yes, complexation with cyclodextrins has been shown to dramatically improve the water solubility of PAB. The use of 30% hydroxypropyl-β-cyclodextrin (HP-β-CD) increased PAB solubility by over 600-fold, reaching up to 15.78 mg/mL.[7] This method can be particularly useful for applications where organic solvents are not desirable.
Data Presentation: Solubility & Formulations
The following tables summarize the solubility of Pseudolaric Acid B in various solvents and provide recipes for common experimental formulations.
Table 1: Solubility of Pseudolaric Acid B
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | 50 - 86 mg/mL | 115 - 199 mM | [1][3] |
| Ethanol | ~10 mg/mL | ~23 mM | [4] |
| Chloroform | ~10 mg/mL | ~23 mM | [4] |
| Methanol | 1 mg/mL | 2.3 mM | [4] |
| Water with 30% HP-β-CD | 15.78 mg/mL | 36.5 mM | [7] |
Table 2: Example Formulations for Clear Solutions
| Study Type | Formulation Composition | Final PAB Concentration | Reference |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.78 mM) | [1] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.81 mM) | [1] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.81 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration PAB Stock Solution
-
Objective: To prepare a 50 mM stock solution of PAB in DMSO.
-
Materials:
-
Pseudolaric Acid B powder (MW: 432.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 21.62 mg of PAB powder and place it in a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly. If dissolution is slow, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Preparation of PAB Working Solution for In Vitro Assays
-
Objective: To prepare a final concentration of 10 µM PAB in cell culture medium from a 50 mM DMSO stock.
-
Materials:
-
50 mM PAB stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 50 mM PAB stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of pre-warmed medium. This creates a 100 µM solution. Mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this can cause precipitation.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
The final DMSO concentration in this example will be 0.02%, which is well below the toxicity threshold for most cell lines.
-
Always prepare the working solution immediately before adding it to your cells.
-
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to Pseudolaric Acid B.
Caption: Workflow for preparing PAB solutions to avoid precipitation.
Caption: Key signaling pathways affected by Pseudolaric Acid B.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pseudolaric Acid B | Ferroptosis | HBV | p38 MAPK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pseudolaric Acid C2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of pseudolaric acid C2 (PC2). Given the compound's poor aqueous solubility, this guide focuses on advanced formulation strategies, specifically Solid Lipid Nanoparticles (SLNs), to improve its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility. This characteristic leads to poor dissolution in the gastrointestinal fluids, resulting in low and variable oral bioavailability. Researchers are actively exploring methods to improve its solubility and absorption.[1]
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the solubility and bioavailability challenges of this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating PC2 within a solid lipid core can protect it from degradation and enhance its absorption.[2][3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This can significantly improve the dissolution and absorption of lipophilic drugs.[4][5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate PC2, providing controlled release and improved stability.
-
Co-crystallization: Forming co-crystals of PC2 with a suitable co-former can modify its physicochemical properties, including solubility and dissolution rate.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound exhibits its biological activity, including antifungal, antimicrobial, and antitumor effects, by interfering with microtubule polymerization.[7] This disruption of the microtubule network impedes cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells and pathogenic fungi.[7]
Troubleshooting Guide for this compound Solid Lipid Nanoparticle (SLN) Formulation
This guide addresses common issues encountered during the formulation and characterization of this compound-loaded SLNs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Entrapment Efficiency | - Poor solubility of PC2 in the molten lipid. - Drug leakage during the homogenization process. - Drug expulsion upon lipid recrystallization. | - Screen various solid lipids to find one with higher solubilizing capacity for PC2. - Optimize the homogenization speed and duration. - Employ a mixture of lipids to create a less-ordered crystalline structure, providing more space for the drug. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization. - Aggregation of nanoparticles. - Inappropriate surfactant concentration. | - Increase homogenization speed, pressure, or duration. - Optimize the concentration and type of surfactant to ensure adequate surface coverage. - Consider using a combination of surfactants. |
| Instability of the SLN Dispersion (e.g., aggregation, sedimentation) | - Insufficient zeta potential. - Ostwald ripening. - Incompatible formulation components. | - Adjust the pH of the dispersion or add a charged surfactant to increase the absolute value of the zeta potential. - Store the SLN dispersion at a lower temperature to reduce particle growth. - Ensure all components are compatible and stable under the formulation and storage conditions. |
| "Burst Release" of the Drug | - High concentration of drug adsorbed on the nanoparticle surface. - Imperfect lipid crystal lattice leading to drug expulsion. | - Optimize the formulation to favor drug incorporation into the lipid core rather than surface adsorption. - Use a lipid matrix that forms a more stable crystalline structure upon cooling. - Consider a post-formulation washing step to remove surface-adsorbed drug. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (PC2-SLNs) by High-Shear Homogenization
This protocol describes a common method for preparing SLNs. Note: As there is no published study on the specific formulation of PC2 into SLNs, this protocol is a representative example based on methodologies used for other poorly soluble drugs.
Materials:
-
This compound (PC2)
-
Solid Lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the accurately weighed amount of PC2 to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Disperse the hot nanoemulsion into cold water (2-4°C) under gentle stirring. The volume ratio of the hot emulsion to cold water should be optimized (e.g., 1:5).
-
The rapid cooling of the lipid droplets leads to the solidification of the lipid and the formation of PC2-SLNs.
-
-
Purification and Storage:
-
The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Store the final PC2-SLN dispersion at 4°C.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release of PC2 from the SLN formulation.
Materials:
-
PC2-SLN dispersion
-
Phosphate buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Accurately measure a specific volume of the PC2-SLN dispersion (e.g., 1 mL) and place it inside a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator set at 37°C and a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of PC2 in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Quantitative Data
As no specific experimental data for the enhancement of this compound bioavailability using SLNs is currently available in the public domain, the following tables present a hypothetical but realistic comparison based on typical improvements observed for other poorly soluble drugs formulated as SLNs.
Table 1: Physicochemical Properties of Hypothetical PC2-SLNs
| Parameter | Unformulated PC2 | PC2-SLN Formulation |
| Particle Size (nm) | N/A | 150 ± 15 |
| Polydispersity Index (PDI) | N/A | 0.21 ± 0.03 |
| Zeta Potential (mV) | N/A | -25.5 ± 2.1 |
| Entrapment Efficiency (%) | N/A | 85.2 ± 4.5 |
| Drug Loading (%) | N/A | 8.1 ± 0.7 |
Table 2: Comparative Pharmacokinetic Parameters of Unformulated PC2 vs. PC2-SLN Formulation in Rats (Hypothetical Data)
| Parameter | Unformulated PC2 (Oral) | PC2-SLN Formulation (Oral) |
| Cmax (ng/mL) | 50 ± 12 | 250 ± 45 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 200 ± 50 | 1200 ± 210 |
| Relative Bioavailability (%) | 100 | 600 |
Visualizations
References
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Self-nanoemulsifying drug delivery system (SNEDDS) for oral delivery of Zedoary essential oil: formulation and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for quantification of pseudolaric acid B from the root bark of Pseudolarix kaempferi in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cytotoxicity of pseudolaric acid C2 in normal cells.
Welcome to the Technical Support Center for Pseudolaric Acid C2 (PLC2) and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments, with a specific focus on mitigating cytotoxicity in normal cells.
Disclaimer: Research specifically on this compound (PLC2) is limited. Much of the information provided herein is extrapolated from studies on the more extensively researched analog, Pseudolaric Acid B (PAB). Due to their structural similarities, the strategies for reducing the cytotoxicity of PAB are considered relevant to PLC2, but should be validated empirically.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the cytotoxicity of pseudolaric acids?
A1: Pseudolaric acids, particularly the well-studied Pseudolaric Acid B (PAB), exert their cytotoxic effects primarily by acting as microtubule-destabilizing agents. This disruption of the cellular microtubule network leads to an arrest of the cell cycle in the G2/M phase, inhibition of mitotic spindle formation, and subsequent induction of apoptosis (caspase-dependent cell death)[1][2].
Q2: Do pseudolaric acids show any inherent selectivity for cancer cells over normal cells?
A2: Yes, studies on PAB suggest a degree of inherent selectivity. For instance, PAB has been shown to have no significant inhibitory effects on the normal breast cell line MCF10A at concentrations that are cytotoxic to triple-negative breast cancer cells[3]. Another study reported a higher IC50 value for PAB in normal human kidney proximal tubular epithelial cells (HKC) compared to several cancer cell lines, indicating lower toxicity to these normal cells[4].
Q3: What are the main strategies to reduce the cytotoxicity of pseudolaric acids in normal cells?
A3: The three primary strategies to enhance the therapeutic window and reduce off-target toxicity are:
-
Structural Modification: Altering the chemical structure of the parent compound to create derivatives with an improved selectivity index (higher toxicity to cancer cells, lower toxicity to normal cells).
-
Advanced Drug Delivery Systems: Encapsulating the compound in a nanocarrier to control its release and target it specifically to tumor tissues.
-
Combination Therapy: Using a second therapeutic agent to either protect normal cells or to create a synergistic anticancer effect, allowing for a lower, less toxic dose of the pseudolaric acid.
Q4: Can nanoparticle encapsulation really improve the safety profile of a cytotoxic natural product?
A4: Yes, nanoformulations are a promising strategy for improving the therapeutic index of hydrophobic compounds like pseudolaric acids. By encapsulating the drug in carriers such as liposomes or polymeric nanoparticles, it is possible to: enhance solubility and stability, prolong circulation time, and achieve targeted delivery to tumor sites through effects like the Enhanced Permeability and Retention (EPR) effect. This targeted delivery minimizes the exposure of healthy tissues to the cytotoxic agent[5].
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Normal Cell Line Controls
Possible Cause: The concentration of PLC2 or its analog being used is above the therapeutic window for selective killing.
Solutions:
-
Determine the Selectivity Index (SI): First, establish the IC50 (the concentration that inhibits 50% of cell growth) in both your target cancer cell line and a relevant normal cell line. The SI is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI indicates better selectivity.
-
Dose-Response Curve Optimization: Test a wider range of lower concentrations to find a dose that maintains efficacy against cancer cells while minimizing toxicity to normal cells.
-
Consider a Structurally Modified Analog: If available, switch to a derivative that has been shown to have a higher selectivity index. For example, a derivative of PAB, known as compound D3, was shown to have a significantly better safety profile than the parent compound (see Table 2).
-
Implement Combination Therapy: Introduce a synergistic agent that allows you to reduce the concentration of the pseudolaric acid. For instance, PAB has shown synergistic effects with doxorubicin (Adriamycin) in cancer cells.
Problem 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: Poor solubility of the compound in the culture medium. Pseudolaric acids are hydrophobic and can precipitate out of aqueous solutions, leading to variable effective concentrations.
Solution:
-
Proper Solubilization: Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilutions in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be toxic at higher concentrations.
Possible Cause 2: Variability in cell seeding density.
Solution:
-
Standardize Cell Seeding: Ensure a uniform number of cells are seeded into each well of your microplate. Inconsistent cell numbers will lead to variability in the final readout of viability assays like the MTT or CCK-8 assay.
Problem 3: Limited Efficacy in in vivo Models Despite in vitro Potency
Possible Cause: Poor bioavailability, rapid metabolism, or off-target toxicity in the animal model.
Solutions:
-
Formulation with a Drug Delivery System: Encapsulating the pseudolaric acid in a nanoformulation (e.g., liposomes, polymeric nanoparticles) can improve its pharmacokinetic profile, leading to better tumor accumulation and reduced systemic toxicity.
-
Combination Therapy: As with in vitro studies, combining the pseudolaric acid with another anticancer agent can enhance the therapeutic effect at a dose that is better tolerated by the animal.
-
Structural Modification: Use a derivative with potentially improved pharmacokinetic properties and a better safety profile.
Data Presentation
Table 1: Inherent Selectivity of Pseudolaric Acid B (PAB) in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 (at 48h) | [3] |
| MCF10A | Normal Breast Epithelial | No obvious side-effects | [3] |
| Various Cancer Cells | Multiple Cancer Types | 0.17 - 5.20 | [4] |
| HKC | Normal Human Kidney Epithelial | 5.77 | [4] |
Table 2: Improved Selectivity of a PAB Structural Derivative
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI)* | Reference |
| Pseudolaric Acid B (PAB) | HCT-116 (Colon Cancer) | 1.11 | 0.95 | [6] |
| Derivative D3 | HCT-116 (Colon Cancer) | 0.21 | 20.38 | [6] |
*Selectivity Index (SI) = IC50 in a normal cell line / IC50 in the cancer cell line. A higher SI indicates greater safety and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Cytotoxicity using a CCK-8 Assay
This protocol is adapted for comparing the effects of a compound on both cancer and normal cell lines.
Materials:
-
Target cancer cell line and a relevant normal cell line
-
Complete culture medium
-
96-well plates
-
Pseudolaric acid compound (e.g., PLC2 or PAB)
-
DMSO (cell culture grade)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count both cancer and normal cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium into separate 96-well plates.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pseudolaric acid compound in DMSO.
-
Create a series of dilutions of the compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a suitable software to calculate the IC50 value for each cell line.
-
Protocol 2: General Method for Synthesizing Amide Derivatives of PAB for Reduced Cytotoxicity
This protocol is a general guide based on the synthesis of PAB derivatives aimed at improving the therapeutic index[7].
Materials:
-
Pseudolaric Acid B (PAB)
-
Desired alkyl amine
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve PAB (e.g., 50 mg, 0.12 mmol) and the selected alkyl amine (1.5 equivalents) in DMF in a reaction vessel.
-
-
Amide Coupling:
-
Add HATU (1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the resulting mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and then concentrate it under vacuum.
-
-
Purification:
-
Purify the resulting residue using silica gel column chromatography to isolate the desired amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using techniques like NMR and mass spectrometry.
-
The purified derivative can then be tested for its cytotoxicity and selectivity as described in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces mitotic catastrophe followed by apoptotic cell death in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of green nanoparticles against cancerous and normal cell lines: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (-)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Strategies to improve the yield of pseudolaric acid C2 synthesis.
Technical Support Center: Synthesis of Pseudolaric Acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of pseudolaric acid B. As "pseudolaric acid C2" is not a commonly referenced compound in the scientific literature, this guide focuses on pseudolaric acid B, a structurally similar and extensively studied natural product. It is presumed that inquiries regarding "this compound" pertain to pseudolaric acid B.
Troubleshooting Guide
This guide addresses common issues encountered during the total synthesis of pseudolaric acid B, with a focus on strategies to improve reaction yields and overcome synthetic hurdles.
Issue 1: Low Yield in [5+2] Intramolecular Cycloaddition for Polyhydroazulene Core Formation
Question: My [5+2] intramolecular cycloaddition of the vinylcyclopropane and alkyne precursor is resulting in a low yield of the desired polyhydroazulene core. What are the potential causes and solutions?
Answer:
Low yields in the [5+2] cycloaddition step are a known challenge in the synthesis of pseudolaric acid B.[1][2] Key factors to consider include the choice of catalyst and the potential for side reactions.
Potential Causes and Solutions:
-
Catalyst Selection: The choice of metal catalyst is critical. While ruthenium catalysts can be employed, they have shown a tendency to cause undesired side reactions.[2] Rhodium catalysts are often superior as they exhibit a lower propensity for C-H insertion and subsequent isomerization of the diene product.[1]
-
Side Reactions: A significant side reaction is the insertion of the ruthenium catalyst into a labile bisallylic C-H bond, which deactivates the catalyst.[3] This can lead to the formation of a conjugated diene as a byproduct.[3] Switching to a rhodium-based catalyst can mitigate this issue.[1]
-
Reaction Conditions: Ensure rigorous exclusion of air and moisture, as organometallic catalysts are sensitive to these conditions. The reaction temperature and concentration should also be optimized.
Comparative Yields of [5+2] Cycloaddition Catalysts
| Catalyst | Substrate | Yield of Polyhydroazulene Core | Byproducts | Reference |
| [CpRu(CH₃CN)₃]⁺PF₆⁻ | Vinylcyclopropane-alkyne precursor | 48% | 15% conjugated diene | [3] |
| Rhodium Catalyst (e.g., [Rh(CO)₂Cl]₂) | Vinylcyclopropane-alkyne precursor | Generally higher yields reported | Lower tendency for C-H insertion | [1] |
Issue 2: Difficulty in the Formation of the Quaternary Stereocenter
Question: I am struggling with the formation of the C10 quaternary stereocenter. What are effective strategies to achieve this?
Answer:
The construction of the quaternary stereocenter at C10 is a significant challenge.[1] An effective and frequently employed strategy is an intramolecular alkoxycarbonyl radical cyclization.[4][5]
Troubleshooting the Radical Cyclization:
-
Radical Initiator: While AIBN is a common radical initiator, other initiators like VAZO (a surrogate for AIBN) or azobis(dicyclohexylcarbonitrile) may provide better yields and should be considered.[2][6]
-
Substrate Conformation: The efficiency of the radical cyclization can be highly dependent on the substrate's structure and conformation.[1] It may be necessary to modify the substrate or protecting groups to favor the desired cyclization pathway.
-
Alternative Strategies: An earlier, unsuccessful strategy involved an epoxide opening with cyanide.[1] While this specific approach failed, it led to the discovery of other useful reactions. This highlights the importance of exploring different synthetic routes if one proves to be a bottleneck.
Issue 3: Poor Diastereoselectivity in Key Reactions
Question: I am observing poor diastereoselectivity in the formation of stereocenters. How can I improve this?
Answer:
Achieving high diastereoselectivity is crucial for an efficient synthesis. Several key reactions in the synthesis of pseudolaric acid B have been optimized for high selectivity.
Strategies for High Diastereoselectivity:
-
Noyori Asymmetric Reduction: For the installation of adjacent stereocenters in the side chain precursor, the Noyori asymmetric reduction has been used with high diastereoselectivity (>95:5 dr).[3]
-
Charette Cyclopropanation: The stereochemistry of the cyclopropane ring can be controlled using a Charette cyclopropanation with a chiral auxiliary.[3]
-
Cerium Acetylide Addition: For the introduction of the side chain precursor to a sterically hindered ketone, the use of cerium acetylide reagents has been shown to proceed with high diastereoselectivity.[1][4] The use of soluble cerium reagents (RCeCl₂·2LiCl) is essential for achieving full conversion at low temperatures and avoiding side reactions like retro-aldol.[3]
Frequently Asked Questions (FAQs)
Q1: What is a common overall yield for the total synthesis of pseudolaric acid B?
A1: The total synthesis of pseudolaric acid B is a long and complex process. One reported synthesis involved 28 overall steps with an overall yield of 1.4%.[1]
Q2: Are there any notable unexpected reactions that have been observed during the synthesis?
A2: Yes, during investigations into the synthesis, a novel TBAF-mediated isomerization of a 1,4-diene to a 1,3-diene was discovered.[1] This reaction proved to be a key step in functionalizing the polyhydroazulene core.[3]
Q3: What are some of the key building blocks for the synthesis of pseudolaric acid B?
A3: Key precursors include a vinylcyclopropane fragment and an alkyne-containing fragment, which are coupled and then undergo the key [5+2] cycloaddition.[1] For example, one synthesis utilized an iodide fragment derived from 2-acetylbutyrolactone and an aldehyde fragment derived from cis-butenediol.[3]
Q4: How is the side chain of pseudolaric acid B typically introduced?
A4: The side chain is often introduced at a late stage of the synthesis.[1] A common method involves a Stille coupling of a stannane derivative of the tricyclic core with an appropriate iodide side chain precursor.[5]
Q5: What are some of the biological activities of pseudolaric acid B?
A5: Pseudolaric acid B exhibits a range of biological activities, including antifungal, antifertility, and cytotoxic properties.[1][4] It has also been shown to inhibit tubulin polymerization, making it a potential lead compound for cancer therapy.[1]
Experimental Protocols & Methodologies
[5+2] Intramolecular Cycloaddition (Ruthenium-Catalyzed)
To a solution of the vinylcyclopropane-alkyne precursor in a suitable solvent (e.g., acetone), [CpRu(CH₃CN)₃]⁺PF₆⁻ (23 mol%) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the polyhydroazulene core. Note: This protocol has been reported to yield the desired product in 48% along with a 15% yield of a conjugated diene byproduct.[3]
TBAF-Mediated Isomerization of 1,4-Diene to 1,3-Diene
To a solution of the 1,4-diene in THF, TBAF (tetrabutylammonium fluoride) and 3Å molecular sieves are added. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then worked up and purified to yield the conjugated 1,3-diene in high yield (reported as 94%).[3]
Stille Coupling for Side Chain Installation
To a solution of the tricyclic core stannane derivative and the iodide side chain precursor in NMP, Pd₂(dba)₃ (25 mol%) and Hünig's base are added. The reaction mixture is stirred at room temperature until completion. The crude product is purified by HPLC to give pseudolaric acid B (reported yield of 62%).[1]
Visualizations
Caption: Retrosynthetic analysis of pseudolaric acid B.
Caption: Comparison of Ru vs. Rh catalysts in the [5+2] cycloaddition.
Caption: Workflow for the formation of the C10 quaternary center.
References
- 1. Total Synthesis of (-)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Pseudolaric Acid B by Trost [organic-chemistry.org]
- 3. Total Synthesis of (−)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Pseudolaric Acid B and Its Metabolite, Pseudolaric Acid C2
In the landscape of natural product research for therapeutic applications, compounds derived from traditional medicine continue to be a source of significant interest. Among these, pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered substantial attention for its potent biological activities. This guide provides a comparative overview of the efficacy of pseudolaric acid B and its related compound, pseudolaric acid C2, with a focus on their anti-cancer properties, drawing upon available experimental data.
It is important to note that while extensive research has been conducted on pseudolaric acid B, data on the biological activity and efficacy of this compound is sparse. This compound has been identified as a metabolite of PAB in vivo[1]. Consequently, a direct, data-rich comparison of their efficacy is challenging. This guide will present a comprehensive summary of the well-documented effects of PAB and the limited information available for this compound.
Overview of Biological Activities
Pseudolaric acid B has been demonstrated to possess a wide range of pharmacological effects, including antifungal, anti-inflammatory, anti-angiogenic, and potent anti-cancer activities[2][3][4][5]. Its anti-cancer effects have been observed in a variety of cancer cell lines, where it induces cell cycle arrest, apoptosis, and inhibits cell proliferation and migration[3][4][6].
Comparative Efficacy in Cancer Models
Due to the disparity in available research, a direct quantitative comparison of the efficacy of pseudolaric acid B and C2 is not feasible. The following sections will detail the established anti-cancer efficacy of PAB, supported by experimental data.
Pseudolaric Acid B: Anti-proliferative and Apoptotic Effects
PAB has been shown to inhibit the proliferation of a wide range of cancer cells in a dose- and time-dependent manner. This inhibitory effect is largely attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis (programmed cell death)[2][3][6][8].
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 10 (at 48h) | MTT Assay | [2] |
| DU145 | Prostate Cancer | 0.89 ± 0.18 (at 48h) | CCK-8 Assay | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but dose-dependent inhibition observed | CCK-8 Assay | [3] |
| HN22 | Head and Neck Cancer | ~1 | Trypan Blue Exclusion Assay | [10] |
Table 1: In vitro anti-proliferative activity of Pseudolaric Acid B in various cancer cell lines.
The induction of apoptosis by PAB is a key mechanism of its anti-cancer activity. Studies have shown that PAB can trigger both caspase-dependent and -independent apoptotic pathways[2][11]. This involves the regulation of key apoptotic proteins, such as the Bcl-2 family, and the activation of caspases[2][12][13].
| Cell Line | Observation | Methodology | Reference |
| HeLa | Down-regulation of Bcl-2, up-regulation of Bax, activation of caspase-3 | Western Blotting | [2][12] |
| DU145 | Down-regulation of Bcl-2, activation of caspase-9 and -3 | Western Blotting, Caspase Activity Assay | [9] |
| MDA-MB-231 | Upregulation of cleaved caspase-3, cleaved caspase-9, cleaved PARP, and Bax; downregulation of Bcl-2 and Bcl-xl | Western Blotting | [3] |
| A375-S2 | Upregulation of p53 and Bax, downregulation of Bcl-2 and Bcl-xL | Western Blotting | [13] |
Table 2: Pro-apoptotic effects of Pseudolaric Acid B in different cancer cell lines.
This compound: Limited Efficacy Data
As of the latest available research, there are no published studies providing quantitative data (e.g., IC50 values) on the anti-proliferative or apoptotic effects of this compound that would allow for a direct comparison with PAB. While its structural similarity to PAB suggests it might have biological activity, this remains to be experimentally validated.
Mechanisms of Action
Pseudolaric Acid B: A Multi-Targeting Agent
The anti-cancer efficacy of PAB stems from its ability to modulate multiple cellular targets and signaling pathways.
-
Microtubule Destabilization: PAB disrupts the cellular microtubule network, which is crucial for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis. It has been shown to inhibit tubulin polymerization[6][8][14].
-
Signaling Pathway Modulation: PAB influences several key signaling pathways involved in cancer cell survival and proliferation. These include:
-
PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this pathway, which is often hyperactivated in cancer and promotes cell growth and survival[3].
-
MAPK Pathway (JNK, ERK, p38): PAB can activate the JNK pathway, which is involved in apoptosis induction, and modulate other MAPK pathways[2][5].
-
STAT3 Pathway: PAB can inhibit the phosphorylation of STAT3, a transcription factor that plays a critical role in tumor progression[15].
-
NF-κB Pathway: PAB has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cancer[16][17].
-
-
Induction of Oxidative Stress: PAB can induce the generation of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and apoptosis[9].
Figure 1: Simplified signaling pathways affected by Pseudolaric Acid B.
This compound: A Postulated Mechanism
The proposed mechanism of action for this compound, though not extensively verified, is thought to be similar to that of PAB, primarily involving the disruption of microtubule polymerization[7]. Further research is required to elucidate its precise molecular targets and effects on signaling pathways.
Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies for key experiments cited in the literature for pseudolaric acid B are provided below.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of pseudolaric acid B (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTT after solubilization of formazan crystals, 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with pseudolaric acid B at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with pseudolaric acid B, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General workflow for Western Blot analysis.
Conclusion and Future Directions
The current body of scientific literature, however, presents a significant knowledge gap regarding the biological activities of this compound. As a primary metabolite of PAB, it is plausible that this compound contributes to the overall in vivo effects of its parent compound. Therefore, future research should be directed towards:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In vitro Efficacy Studies: Conducting systematic in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and comparing them directly with pseudolaric acid B.
-
Mechanistic Investigations: Elucidating the molecular mechanisms of action of this compound, including its effects on microtubules, cell cycle, apoptosis, and key signaling pathways.
-
In vivo Comparative Studies: If in vitro activity is established, conducting head-to-head in vivo studies in animal models to compare the anti-tumor efficacy and toxicity of pseudolaric acid B and C2.
A thorough investigation into the bioactivity of this compound is crucial to fully understand the pharmacological profile of pseudolaric acid B and its metabolites, and to potentially uncover a new active compound with therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 82508-35-8 | HDA50835 | Biosynth [biosynth.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudolaric acid B induces apoptosis through p53 and Bax/Bcl-2 pathways in human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudolaric Acid C2: A Comparative Analysis Against Other Diterpenoid Compounds in Cancer Research
In the landscape of natural product-derived anticancer agents, diterpenoids represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, Pseudolaric acid C2, isolated from the root bark of the golden larch tree (Pseudolarix amabilis), has garnered attention for its cytotoxic effects. This guide provides a comparative analysis of this compound and its closely related analogue, Pseudolaric acid B, against other prominent diterpenoid compounds—triptolide, oridonin, andrographolide, and tanshinone IIA—with a focus on their anticancer performance supported by experimental data.
Quantitative Efficacy Comparison:
The in vitro cytotoxic activity of these diterpenoid compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cancer cell growth, are summarized below. Lower IC50 values are indicative of higher potency.
Table 1: Comparative IC50 Values of Diterpenoid Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Pseudolaric Acid B | DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 |
| HN22 | Head and Neck Cancer | ~0.7 | 24 | |
| Multiple Cancer Cell Lines | Lung, Colon, Breast, Brain, Renal | ~1 | Not Specified | |
| Triptolide | HeLa | Cervical Cancer | 1.2 ± 0.09 | Not Specified |
| Oridonin | BEL-7402 | Liver Cancer | 0.50 | Not Specified |
| K562 | Leukemia | 0.95 | Not Specified | |
| HCT-116 | Colon Cancer | 0.16 | Not Specified | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |
| Andrographolide | CACO-2 | Colorectal Adenocarcinoma | 32.46 µg/mL | Not Specified |
| Tanshinone IIA | MCF-7 | Breast Cancer | 0.25 µg/mL | Not Specified |
| HeLa | Cervical Cancer | 0.54 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 4.63 | Not Specified | |
| HepG2 | Liver Cancer | 1.42 | Not Specified | |
| A549 | Lung Cancer | 17.30 | Not Specified |
Mechanisms of Action and Signaling Pathways:
The anticancer effects of these diterpenoids are exerted through the modulation of various cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
This compound and B:
This compound and its analogue Pseudolaric acid B primarily exert their anticancer effects by interfering with microtubule polymerization, a critical process for cell division.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Pseudolaric Acid B Signaling Pathways:
-
ATM Signaling Pathway: Pseudolaric acid B activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. This activation leads to the phosphorylation of downstream targets like Chk2 and p53, ultimately resulting in G2/M cell cycle arrest.[1]
-
Mitochondrial Apoptosis Pathway: PAB induces apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3][4] This leads to the release of cytochrome c and activation of caspases.
-
PI3K/AKT/mTOR Pathway: This pro-survival signaling pathway is inhibited by Pseudolaric acid B, further contributing to its apoptotic effects.[3][5]
-
Death Receptor 5 (DR5) Pathway: PAB can also induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5).[6]
Caption: Signaling pathways modulated by Pseudolaric acid B.
Other Diterpenoid Compounds:
-
Triptolide: This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of the NF-κB and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.
-
Oridonin: Oridonin induces apoptosis and cell cycle arrest by modulating various signaling pathways, including those involving NF-κB and MAPKs. It also promotes the generation of reactive oxygen species (ROS) in cancer cells.
-
Andrographolide: The anticancer activity of andrographolide is attributed to its ability to inhibit several key signaling pathways, such as NF-κB, HIF-1, JAK/STAT, and PI3K/AKT/mTOR, which are involved in inflammation, angiogenesis, and cell survival.
-
Tanshinone IIA: This diterpenoid inhibits cancer cell growth and induces apoptosis by targeting multiple signaling pathways, including the MAPK and PI3K/Akt/mTOR pathways.
Experimental Protocols:
The following are detailed methodologies for the key experiments cited in the comparison of these diterpenoid compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the diterpenoid compounds on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compounds (e.g., 0.1 to 100 µM) for specific time periods (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis
Objective: To investigate the effect of diterpenoid compounds on the expression levels of proteins involved in key signaling pathways (e.g., apoptosis, cell cycle regulation).
Protocol:
-
Cell Lysis: After treatment with the diterpenoid compounds, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of diterpenoid compounds on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the diterpenoid compounds for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Tubulin Polymerization Assay
Objective: To assess the in vitro effect of diterpenoid compounds on the polymerization of tubulin.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., G-PEM buffer) with GTP is prepared.
-
Compound Addition: The diterpenoid compound at various concentrations or a vehicle control is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control to determine the inhibitory effect.
Experimental Workflow Visualization
References
- 1. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pseudolaric Acid C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pseudolaric Acid C2 (PABC2), a natural diterpenoid compound, and its analogues. While research has predominantly focused on its more potent counterpart, Pseudolaric Acid B (PAB), this document synthesizes the available data to elucidate the mechanism of action of PABC2, drawing comparisons with other microtubule-targeting agents. The primary mechanism of action for this class of compounds is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Comparative Efficacy of Pseudolaric Acids
While detailed studies on this compound are limited, a key comparative analysis has shown that among structurally similar compounds including Pseudolaric Acid A (PAA), C1, and C2, Pseudolaric Acid B (PAB) exhibits the highest potency against various cancer cell lines. This suggests that while PABC2 shares a common mechanistic framework with PAB, its efficacy is comparatively lower.
Below is a summary of the cytotoxic activity of Pseudolaric Acid B against a panel of human cancer cell lines, which serves as a reference for the expected, albeit less potent, activity of PABC2.
| Cell Line | Cancer Type | IC50 (µM) for Pseudolaric Acid B |
| HepG2 | Hepatocellular Carcinoma | 1.58[1] |
| SK-Hep-1 | Hepatocellular Carcinoma | 1.90[1] |
| Huh-7 | Hepatocellular Carcinoma | 2.06[1] |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated, but showed dose- and time-dependent inhibition. |
| HeLa | Cervical Cancer | IC50 between 0.17 to 5.20 µM for a panel of tumor cells. |
| SKOV3 | Ovarian Carcinoma | IC50 between 0.17 to 5.20 µM for a panel of tumor cells. |
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action for pseudolaric acids is the inhibition of microtubule polymerization. This disruption of the cellular cytoskeleton leads to a cascade of downstream effects, culminating in apoptotic cell death.
Signaling Pathway for Pseudolaric Acid-Induced Apoptosis
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for characterizing microtubule-targeting agents.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of this compound on microtubule formation.
Protocol:
-
Reconstitute purified bovine brain tubulin in a general tubulin buffer.
-
In a 96-well plate, mix the tubulin solution with various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (DMSO).
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to observe the effect of the compound on the rate and extent of polymerization.
Immunofluorescence Microscopy of Microtubules
Objective: To visualize the effect of this compound on the microtubule network within cells.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Experimental Workflow and Logical Relationships
The validation of the mechanism of action of a novel microtubule-targeting agent like this compound follows a logical progression of experiments.
Caption: Experimental workflow for validating a microtubule inhibitor.
Comparison with Other Microtubule-Targeting Agents
This compound belongs to the class of microtubule destabilizing agents that bind to the colchicine site on β-tubulin. This distinguishes it from other classes of microtubule inhibitors.
| Class of Agent | Example(s) | Binding Site on Tubulin | Mechanism of Action |
| Pseudolaric Acids | Pseudolaric Acid B, This compound | Colchicine Site | Inhibits microtubule polymerization |
| Taxanes | Paclitaxel, Docetaxel | Taxol Site on β-tubulin | Stabilizes microtubules, preventing depolymerization |
| Vinca Alkaloids | Vincristine, Vinblastine | Vinca domain on β-tubulin | Inhibits microtubule polymerization |
| Colchicine Site Binders | Colchicine, Combretastatin A4 | Colchicine Site | Inhibits microtubule polymerization |
Conclusion
This compound is a diterpenoid with anti-cancer potential that acts through the disruption of microtubule polymerization. While less potent than its analogue, Pseudolaric Acid B, it shares the same fundamental mechanism of action, leading to G2/M cell cycle arrest and apoptosis. Further research is warranted to fully characterize its activity profile and potential therapeutic applications. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation of this and other novel microtubule-targeting agents.
References
Unraveling the Structure-Activity Relationship of Pseudolaric Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudolaric acids, natural diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities.[1] This guide provides a comprehensive comparison of pseudolaric acid analogs, focusing on their structure-activity relationships (SAR) in anticancer and antifungal applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pseudolaric acid scaffold.
Comparative Analysis of Biological Activity
The biological efficacy of pseudolaric acid analogs is intricately linked to their structural features. Modifications to the parent molecules, primarily Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), can significantly impact their cytotoxic and antifungal potencies.
Anticancer Activity
The anticancer effects of pseudolaric acid analogs are a major area of investigation. PAB, in particular, has demonstrated potent cytotoxicity against a range of cancer cell lines.[2] Structure-activity relationship studies have revealed several key determinants of this activity.
A study involving the synthesis and evaluation of 27 PAB derivatives against four human cancer cell lines (MCF-7, HCT-116, HepG2, and A549) highlighted that modifications to the PAB scaffold can lead to compounds with enhanced anti-proliferative activity.[3] For instance, a derivative designated as D3 exhibited an IC50 value of 0.21 μM against HCT-116 cells, representing a more than five-fold increase in potency compared to the parent PAB (IC50 = 1.11 μM).[3]
Table 1: Comparative Anticancer Activity (IC50, μM) of Pseudolaric Acid B and its Derivative D3
| Compound | MCF-7 | HCT-116 | HepG2 | A549 |
| Pseudolaric Acid B (PAB) | - | 1.11 | - | - |
| Derivative D3 | - | 0.21 | - | - |
| Data sourced from a study on the design and synthesis of PAB derivatives as potential anti-tumor agents.[3] '-' indicates data not provided in the source. |
Another study designed and synthesized 34 PAB derivatives, identifying a compound (compound 30 ) that significantly inhibited the proliferation of colon cancer cells (HCT-116 and HT-29) by inducing ferroptosis, a form of programmed cell death dependent on iron.[4] This suggests that the anticancer mechanism of pseudolaric acid analogs can be modulated through structural modifications to engage different cell death pathways.
Key Structural Features for Anticancer Activity:
-
Carboxylic Acid Moiety: Modifications at this position have been a primary focus for synthesizing more potent and less toxic analogs.[5]
-
Polyhydroazulene Core: This complex ring system is a defining feature of pseudolaric acids and is crucial for their biological activity.[2]
Antifungal Activity
Pseudolaric acids were initially recognized for their antifungal properties.[1] PAB has shown significant activity against various fungal pathogens, including clinically relevant Candida species.
A study investigating the synergistic effect of PAB with fluconazole (FLC) against Candida tropicalis demonstrated that PAB alone exhibited potent antifungal activity against both FLC-susceptible and FLC-resistant strains, with median Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 µg/mL.[6]
Table 2: Antifungal Activity (MIC, µg/mL) of Pseudolaric Acid B against Candida tropicalis
| Strain Type | Number of Isolates | MIC Range (µg/mL) | Median MIC (µg/mL) |
| FLC-Resistant | 13 | 8 - 256 | 8 - 16 |
| FLC-Susceptible | 9 | 1 - 4 | 8 - 16 |
| Data from a study on the synergistic effect of PAB with fluconazole.[6] |
The data indicates that PAB's mechanism of antifungal action may differ from that of azole drugs like fluconazole, making it a promising candidate for combating antifungal resistance.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of pseudolaric acid analogs are underpinned by their modulation of critical cellular signaling pathways.
Anticancer Mechanisms of Pseudolaric Acid B
PAB exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Two key signaling pathways have been identified as central to PAB's mechanism of action:
-
The PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, in triple-negative breast cancer cells.[7] This inhibition disrupts signals that promote cell growth, proliferation, and survival.
-
The Mitochondrial Apoptosis Pathway: PAB can trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[2]
In some cell types, PAB has also been observed to induce autophagy.[8][9] Interestingly, the interplay between autophagy and apoptosis in response to PAB treatment appears to be cell-type specific. In certain cancer cells, inhibiting PAB-induced autophagy can enhance apoptosis, suggesting a potential therapeutic strategy.[8]
Caption: PAB's dual mechanism of anticancer action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pseudolaric acid analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pseudolaric acid analogs for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of Bcl-2 and cleaved Caspase-3, key markers of apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Workflow for Western Blot Analysis.
Checkerboard Microdilution Assay for Antifungal Synergy
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, a pseudolaric acid analog and a standard antifungal drug like fluconazole.
Materials:
-
96-well microtiter plates
-
Antifungal agents (pseudolaric acid analog and fluconazole)
-
Fungal culture
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of each drug in the microtiter plate. Drug A (e.g., pseudolaric acid analog) is serially diluted along the x-axis, and Drug B (e.g., fluconazole) is serially diluted along the y-axis.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Conclusion
The pseudolaric acid scaffold represents a promising platform for the development of novel anticancer and antifungal agents. Structure-activity relationship studies have demonstrated that targeted modifications can significantly enhance the potency and modulate the mechanism of action of these natural products. Further exploration of the chemical space around the pseudolaric acid core, guided by the insights from SAR studies and a deeper understanding of their interactions with cellular signaling pathways, holds great potential for the discovery of next-generation therapeutics. This guide provides a foundational resource for researchers in this exciting field, offering a comparative analysis of existing analogs and detailed methodologies to facilitate future investigations.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 3. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pseudolaric acid B derivatives as Ferroptosis inducers in Colon Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Pseudolaric acid B induced autophagy, but not apoptosis, in MRC5 human fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anticancer Potential of Pseudolaric Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anticancer agents, pseudolaric acids, isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have garnered significant interest. This guide provides a comparative analysis of the in-vivo validated anticancer effects of pseudolaric acid B (PAB), and the current standing of its structural analog, pseudolaric acid C2 (PAC2). While PAB has demonstrated notable in vivo antitumor activity across various cancer models, PAC2 currently lacks in vivo validation, positioning it as a compound with yet-to-be-determined therapeutic potential. This guide offers a comprehensive overview of the available preclinical data to inform future research and development efforts.
Comparative Analysis of In Vivo Efficacy
The stark contrast in the availability of in vivo data between pseudolaric acid B and C2 is a critical consideration for researchers. While PAB has been the subject of numerous preclinical studies, PAC2 remains largely unexplored in in vivo settings.
This compound (PAC2): The Uncharted Territory
To date, there is a notable absence of published in vivo studies validating the anticancer effects of this compound. PAC2 has been identified as a metabolite of PAB, however, its independent therapeutic efficacy in animal models has not been reported. Limited in vitro data suggests that its activity may be lower than that of PAB. This lack of in vivo data underscores a significant knowledge gap and an opportunity for further investigation into the potential of this natural compound.
Pseudolaric Acid B (PAB): A Profile of In Vivo Anticancer Activity
Pseudolaric acid B has demonstrated significant tumor growth inhibition in various xenograft models, establishing it as a promising candidate for further preclinical and clinical development. Its efficacy has been documented in models of esophageal, liver, and head and neck cancers.
| Compound | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pseudolaric Acid B | Esophageal Squamous Cell Carcinoma | - | Nude Mice | Not specified | Significant reduction in tumor volume and weight | [1] |
| Pseudolaric Acid B | Liver Cancer (Multidrug-resistant) | QGY-TR50 | Nude Mice | 25 mg/kg/day, i.p. | ~50% | [2] |
| Pseudolaric Acid B | Head and Neck Cancer | HN22 | Balb/c nu/nu Mice | 2.5 mg/kg/day (as part of an ethanol extract), i.p. | 40% reduction in tumor volume | [3] |
| Cisplatin | Esophageal Squamous Cell Carcinoma | KYSE-150 | Nude Mice | 5 mg/kg, i.p., twice a week | Significant reduction in tumor volume and weight | [3] |
| Sorafenib | Hepatocellular Carcinoma | HepG2 | Nude Mice | 30 mg/kg/day | Significant tumor growth inhibition | [4] |
| Sorafenib | Hepatocellular Carcinoma | HuH-7 | Xenograft Mice | 40 mg/kg, p.o., daily for 3 weeks | 40% decrease in tumor growth | [5][6] |
| Paclitaxel | Head and Neck Cancer | - | - | - | - | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the in vivo validation of pseudolaric acid B and its comparators.
Pseudolaric Acid B in Liver Cancer Xenograft Model[2]
-
Animal Model: Nude mice.
-
Cell Line: Multidrug-resistant human liver cancer cell line QGY-TR50.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment: Intraperitoneal (i.p.) injection of PAB at a dose of 25 mg/kg/day.
-
Tumor Measurement: Tumor size was monitored and measured to determine the percentage of tumor growth inhibition compared to a vehicle-treated control group.
Pseudolaric Acid B in Head and Neck Cancer Xenograft Model[3]
-
Animal Model: Balb/c nu/nu male mice.
-
Cell Line: Human head and neck cancer cell line HN22.
-
Tumor Implantation: Subcutaneous injection of HN22 cells.
-
Treatment: Intraperitoneal (i.p.) injection of an ethanol extract of Pseudolarix kaempferi (containing PAB) at a dose of 2.5 mg/kg/day for 25 days.
-
Tumor Measurement: Tumor volume was measured throughout the study to assess the reduction in tumor growth compared to a control group.
Cisplatin in Esophageal Squamous Cell Carcinoma Xenograft Model[3]
-
Animal Model: Nude mice.
-
Cell Line: Human esophageal squamous cell carcinoma cell line KYSE-150.
-
Tumor Implantation: Subcutaneous injection of KYSE-150 cells.
-
Treatment: Intraperitoneal (i.p.) injection of cisplatin at a dose of 5 mg/kg twice a week.
-
Tumor Measurement: Tumor volume and weight were measured at the end of the study to evaluate the therapeutic efficacy.
Sorafenib in Hepatocellular Carcinoma Xenograft Model[5][6]
-
Animal Model: Xenograft mice.
-
Cell Line: Human hepatocellular carcinoma cell line HuH-7.
-
Tumor Implantation: Subcutaneous injection of HuH-7 cells.
-
Treatment: Oral (p.o.) administration of sorafenib at a dose of 40 mg/kg daily for 3 weeks.
-
Tumor Measurement: Tumor growth was monitored to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
Pseudolaric acid B exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Microtubule Destabilization and Mitotic Arrest
A primary mechanism of PAB is its ability to destabilize microtubules, which are essential components of the cellular cytoskeleton involved in cell division. By disrupting microtubule dynamics, PAB leads to mitotic arrest, preventing cancer cells from completing cell division and ultimately triggering apoptosis.
Caption: Pseudolaric Acid B's mechanism of inducing mitotic arrest.
Modulation of Apoptotic and Pro-Survival Pathways
PAB has been shown to influence multiple signaling cascades that regulate cell survival and apoptosis. It can down-regulate the activity of pro-survival pathways such as STAT3, ERK1/2, and Akt, while also affecting the GSK-3β/β-catenin pathway. This multi-targeted approach contributes to its potent anticancer activity.
Caption: PAB's inhibition of multiple pro-survival signaling pathways.
Conclusion
This comparative guide highlights the significant in vivo anticancer efficacy of pseudolaric acid B, positioning it as a compelling natural product for further oncology research. In contrast, this compound remains a largely unvalidated compound in the in vivo setting. The detailed experimental protocols and mechanistic insights provided for PAB offer a solid foundation for researchers to build upon. The absence of in vivo data for PAC2 presents a clear opportunity for investigation to determine if it shares the therapeutic potential of its well-studied analog. For drug development professionals, PAB represents a promising lead compound, while PAC2 is a higher-risk, yet potentially rewarding, area for exploratory research. Future studies should focus on direct, head-to-head in vivo comparisons of PAB with standard-of-care agents in a wider range of cancer models and elucidate the in vivo anticancer potential, if any, of PAC2.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo | MDPI [mdpi.com]
- 8. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectrum of Pseudolaric Acid C2 and Other Prominent Antifungal Agents
For Immediate Release
This guide provides a comprehensive comparison of the in vitro antifungal spectrum of the natural product pseudolaric acid C2 against established antifungal agents: fluconazole, amphotericin B, and caspofungin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies. The information is presented to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to Antifungal Agents
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Pseudolaric acids, diterpenoids isolated from the root bark of Pseudolarix amabilis, have demonstrated a range of biological activities, including antifungal properties. This guide focuses on this compound and compares its potential antifungal spectrum with three widely used antifungal drugs, each representing a different class and mechanism of action.
-
This compound: A diterpenoid compound known to interfere with microtubule polymerization, a mechanism distinct from currently approved antifungal agents.[1]
-
Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[2]
-
Amphotericin B: A polyene macrolide that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Comparative Antifungal Spectrum
The following table summarizes the in vitro activity of this compound (data for related pseudolaric acids A and B are used as a proxy due to the limited availability of specific data for C2), fluconazole, amphotericin B, and caspofungin against a range of common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges in µg/mL, which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Disclaimer: Specific quantitative antifungal activity data for this compound is not widely available in the current body of scientific literature. The data presented here for "this compound" is based on published results for the closely related compounds, pseudolaric acid A (PAA) and pseudolaric acid B (PAB).[3][4] These values should be considered indicative of the potential antifungal spectrum of this compound and warrant further direct experimental validation.
| Fungal Species | This compound (proxy data from PAA/PAB) (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 8 - 16[4] | 0.25 - 2 | 0.12 - 1 | 0.03 - 0.25 |
| Candida glabrata | >512 (PAA)[3] | 4 - 32 | 0.25 - 2 | 0.06 - 0.5 |
| Candida parapsilosis | 64 - 128 (PAA)[3] | 1 - 8 | 0.12 - 1 | 0.5 - 4 |
| Candida tropicalis | 8 - 16 (PAA)[3] | 1 - 8 | 0.25 - 2 | 0.06 - 0.5 |
| Candida krusei | 8 - 16 (PAB)[4] | 16 - 64 | 0.5 - 4 | 0.12 - 1 |
| Aspergillus fumigatus | PAB inhibited growth (qualitative)[5] | >64 | 0.25 - 2 | 0.06 - 0.5 |
Experimental Protocols
The determination of the in vitro antifungal spectrum of a compound is crucial for its development as a potential therapeutic agent. The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38). The following is a detailed methodology for the broth microdilution method as described in CLSI document M27-A3, which is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[6][7][8][9][10]
CLSI M27-A3 Broth Microdilution Method for Yeast Susceptibility Testing
-
Preparation of Antifungal Agent Stock Solutions:
-
Antifungal agents are solubilized in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve a range of concentrations that are 2x the final desired test concentrations.
-
-
Preparation of Inoculum:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension of the yeast is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
The standardized yeast suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
100 µL of each 2x antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
-
100 µL of the diluted yeast inoculum is added to each well, resulting in a final volume of 200 µL and the desired final antifungal and yeast concentrations.
-
A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
-
Incubation:
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or greater reduction in turbidity) compared to the growth control well.
-
Mechanisms of Action and Associated Signaling Pathways
Understanding the mechanism of action of an antifungal agent is critical for predicting its spectrum of activity, potential for resistance development, and opportunities for synergistic combinations. The following diagrams illustrate the key signaling pathways or mechanisms of action for this compound and the comparator agents.
4.1. This compound: Microtubule Disruption
Pseudolaric acids have been shown to inhibit the polymerization of tubulin into microtubules.[1][11] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.
4.2. Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, resulting in growth inhibition.[2]
4.3. Amphotericin B: Pore Formation in the Fungal Cell Membrane
Amphotericin B binds to ergosterol in the fungal cell membrane, forming aggregates that create pores or channels.[12] This disrupts the integrity of the membrane, leading to the leakage of essential intracellular ions and molecules, and ultimately cell death.
4.4. Caspofungin: Inhibition of β-(1,3)-D-Glucan Synthesis
Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.
Conclusion
The comparative analysis of this compound and established antifungal agents highlights the potential of novel natural products in addressing the challenges of fungal infections. While the available data for this compound is preliminary and largely inferred from related compounds, its distinct mechanism of action—microtubule disruption—presents a promising avenue for the development of new antifungal therapies, particularly for infections caused by resistant fungal strains. Further in-depth studies are required to fully elucidate the antifungal spectrum and therapeutic potential of this compound. This guide serves as a foundational resource for researchers to inform their future investigations in this critical area of drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Replicating Published Findings on Pseudolaric Acid C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on pseudolaric acid C2, a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix amabilis. Due to the limited availability of specific research on this compound, this guide will focus on comparing its known activities with those of its well-studied precursor, pseudolaric acid B (PAB). This compound has been identified as a metabolite of PAB.[1][2] This guide aims to summarize the existing data, provide detailed experimental protocols from related studies, and highlight areas for future research into the distinct biological profile of this compound.
Data Summary: this compound in Comparison to Analogs
Published quantitative data specifically detailing the bioactivity of this compound are scarce. However, one study provides a direct comparison with other pseudolaric acid derivatives in the context of macrophage polarization.
| Compound | Effect on ARG1 mRNA Expression in IL-4/IL-13-stimulated RAW 264.7 cells | Effect on NOS2 mRNA Expression in IL-4/IL-13-stimulated RAW 264.7 cells | Reference |
| This compound | No significant impact | No significant stimulating effects | [3] |
| Pseudolaric Acid B (PAB) | Markedly decreased | Significantly increased | [3] |
| Pseudolaric Acid A | Substantially upregulated | Not specified | [3] |
| Demethoxydeacetoxypseudolaric acid B | No significant impact | No significant stimulating effects | [3] |
Biological Activities of the Precursor: Pseudolaric Acid B (PAB)
Given that this compound is a metabolite of PAB, understanding the biological activities of PAB is crucial for contextualizing the potential effects of C2. PAB has been more extensively studied and has demonstrated a range of biological effects.
Anticancer Activity
PAB exhibits potent anticancer activity against a variety of cancer cell lines.[3][4] It has been shown to inhibit the proliferation of hepatocellular carcinoma cell lines (HepG2, SK-Hep-1, and Huh-7) with IC50 values of 1.58, 1.90, and 2.06 μM, respectively.[3] PAB induces cell cycle arrest at the G2/M phase and promotes apoptosis.[4][5][6]
Antifungal Activity
PAB is a major antifungal constituent of Pseudolarix amabilis.[7][8] It has shown significant activity against various fungal strains, including fluconazole-resistant Candida tropicalis.[9]
Mechanism of Action: Microtubule Destabilization
A key mechanism of action for PAB is the disruption of microtubule polymerization.[5][6][10] This interference with the cellular cytoskeleton leads to cell cycle arrest and apoptosis, which are critical for its anticancer and antifungal effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for pseudolaric acid B are provided below. These protocols can serve as a foundation for designing and replicating studies on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on the cytotoxicity of PAB.[4]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods used to study the effect of PAB on the cell cycle.[5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on microtubule assembly.[5][6][11]
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), GTP, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: Add the test compound or a control (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The change in absorbance reflects the extent of tubulin polymerization.
Visualizations
The following diagrams illustrate the known signaling pathways of pseudolaric acid B and a general workflow for its investigation.
Caption: Mechanism of action for Pseudolaric Acid B (PAB).
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Directions
While this compound is a known metabolite of the bioactive compound pseudolaric acid B, there is a significant gap in the scientific literature regarding its specific biological activities and mechanism of action. The limited available data suggests it may have a different biological profile from its precursor, particularly concerning its immunomodulatory effects.
Future research should focus on systematically evaluating the anticancer, antifungal, and anti-inflammatory properties of this compound in direct comparison with PAB and other analogs. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the unique structure-activity relationship of this compound could lead to the development of new therapeutic agents with novel mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Metabolic pathway and metabolites of pseudolaric acid B] PMID: 22260030 | MCE [medchemexpress.cn]
- 3. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 82508-35-8 | HDA50835 | Biosynth [biosynth.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of Pseudolaric Acid C2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pseudolaric acid C2, a diterpenoid isolated from the golden larch tree (Pseudolarix amabilis), is a bioactive compound utilized in various research applications, including antifungal and anticancer studies.[1] Due to the limited availability of specific safety and disposal information for this compound, it is crucial to adhere to established best practices for hazardous waste management.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, emphasizing a cautious approach in the absence of comprehensive hazard data.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the available, albeit limited, safety information and to handle the compound with the assumption that it is hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Response: In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The lack of extensive toxicological data underscores the need for cautious handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C22H26O8 | [2] |
| Molecular Weight | 418.44 g/mol | |
| CAS Number | 82508-35-8 | [2] |
| Appearance | White to off-white powder or crystals (for the related Pseudolaric Acid B) | [3] |
| Solubility | DMSO: 50 mg/mL (119.49 mM) | [4] |
| Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
Step-by-Step Disposal Procedures
The proper disposal of this compound should follow the general guidelines for hazardous chemical waste established by your institution's EHS department. The following steps provide a general operational plan.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Segregation and Collection:
-
Solid Waste: Collect dry, solid this compound waste and contaminated materials (e.g., gloves, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[5] Double-bagging in clear plastic bags may be required by your institution to allow for visual inspection.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable hazardous waste container.[6][7] If the solvent is flammable (e.g., DMSO), the waste should be managed as flammable hazardous waste.
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
3. Waste Container Labeling:
-
Label all waste containers with a hazardous waste tag as soon as the first drop of waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste (including all solvents).
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][7][9]
-
Ensure the storage area is well-ventilated and away from heat sources or ignition.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to prevent spills.[5][6]
-
Keep waste containers securely closed at all times, except when adding waste.[5][6][7]
5. Scheduling Waste Pickup:
-
Once a waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup with your EHS department.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Pseudolaric Acid B | C23H28O8 | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pseudolaric Acid B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pseudolaric Acid B, a diterpene acid with potent biological activities. Adherence to these procedures will minimize risk and support the integrity of your research.
Pseudolaric Acid B is recognized as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are necessary during its handling, storage, and disposal. While no official Permissible Exposure Limits (PELs) or Occupational Exposure Limits (OELs) have been established, all operations should be conducted with the primary goal of minimizing any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to Pseudolaric Acid B. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: A fully fastened laboratory coat. |
| Handling Solutions | - Gloves: One pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Protective Clothing: A fully fastened laboratory coat. |
| Cleaning and Decontamination | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Protective Clothing: A fully fastened laboratory coat. |
Operational Plan: Safe Handling from Receipt to Disposal
A structured operational plan ensures that Pseudolaric Acid B is handled safely at every stage of the research workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and associated hazards.
-
Storage: Store Pseudolaric Acid B in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Weighing and Solution Preparation
Due to the toxic nature of powdered Pseudolaric Acid B, all weighing and initial solution preparation must be performed within a chemical fume hood to prevent inhalation of airborne particles.
Procedure for Weighing:
-
Preparation: Don all required PPE. Place a calibrated analytical balance inside the chemical fume hood. If this is not possible, tare a sealed container on a balance outside the hood.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of Pseudolaric Acid B powder to the tared container using a dedicated spatula.
-
Sealing: Securely seal the container before removing it from the fume hood for re-weighing if necessary.
-
Cleaning: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder.
Procedure for Solution Preparation:
-
Solvent Addition: Inside the fume hood, add the desired solvent to the container with the pre-weighed Pseudolaric Acid B.
-
Dissolution: Cap the container and mix gently until the solid is fully dissolved. Pseudolaric Acid B is soluble in DMSO, ethanol, and chloroform[2].
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with Pseudolaric Acid B must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any other disposable materials. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Pseudolaric Acid B should be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to remove all traces of Pseudolaric Acid B. The solvent used for decontamination must also be disposed of as hazardous waste.
Contaminated PPE should be carefully removed to avoid skin contact and disposed of as solid hazardous waste[3].
Experimental Protocols
Pseudolaric Acid B is known to modulate several key signaling pathways, making it a valuable tool for cancer research. Below are detailed methodologies for key experiments.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the steps to analyze the effect of Pseudolaric Acid B on the phosphorylation of STAT3, a key protein in cell signaling.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to 70-80% confluency. Treat the cells with varying concentrations of Pseudolaric Acid B for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
Cell Cycle Analysis using Flow Cytometry
This protocol outlines the procedure to assess the impact of Pseudolaric Acid B on the cell cycle distribution of cancer cells.
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of Pseudolaric Acid B for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of Pseudolaric Acid B on the polymerization of tubulin, a key component of the cytoskeleton.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Compound Addition: Add varying concentrations of Pseudolaric Acid B or a control compound (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Measurement: Measure the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes) using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves.
Visualizing the Impact of Pseudolaric Acid B
The following diagrams illustrate the known signaling pathways affected by Pseudolaric Acid B and a typical experimental workflow for its analysis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
